molecular formula C10H10N2 B3026835 3-Cyclopropyl-1H-indazole CAS No. 1146395-69-8

3-Cyclopropyl-1H-indazole

Cat. No.: B3026835
CAS No.: 1146395-69-8
M. Wt: 158.20
InChI Key: JAVBTLDJPYBQEW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1H-indazole is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.20. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-4-9-8(3-1)10(12-11-9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVBTLDJPYBQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=CC=CC3=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738463
Record name 3-Cyclopropyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146395-69-8
Record name 3-Cyclopropyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility and Stability of 3-Cyclopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

A Methodological Framework for Pre-formulation and Development

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a cyclopropyl group at the 3-position creates 3-Cyclopropyl-1H-indazole, a molecule with significant potential in drug discovery, leveraging the unique conformational and electronic properties of the cyclopropyl motif.[3] A thorough understanding of a compound's physicochemical properties, particularly its solubility and stability, is a cornerstone of successful drug development. These parameters directly influence bioavailability, manufacturability, and shelf-life. This guide, intended for researchers, chemists, and drug development professionals, presents a comprehensive, methodological framework for the systematic evaluation of the solubility and stability of 3-Cyclopropyl-1H-indazole. While specific experimental data for this compound is not widely published, this document provides field-proven, best-practice protocols and the scientific rationale necessary to generate this critical data, ensuring the development of a robust and well-characterized drug candidate.

Predicted Physicochemical Profile of 3-Cyclopropyl-1H-indazole

A molecule's structure dictates its behavior. 3-Cyclopropyl-1H-indazole combines a bicyclic aromatic indazole system with a strained, non-polar cyclopropyl ring. This combination allows us to predict its fundamental physicochemical properties, which inform the design of subsequent experimental studies.

  • Molecular Structure and Tautomerism: The indazole ring is a fusion of benzene and pyrazole rings. Like other indazoles, this compound can exist in tautomeric forms, with the 1H-indazole tautomer generally being the most thermodynamically stable.[1][4] The nitrogen atoms impart a weakly basic character to the molecule.

  • Lipophilicity: The planar, aromatic indazole core contributes to the molecule's lipophilicity. The addition of the cyclopropyl group, a small, rigid, and non-polar carbocycle, is expected to further increase the lipophilicity (LogP) compared to unsubstituted 1H-indazole. This suggests that the compound will likely exhibit low aqueous solubility.

  • Physical State: Based on the rigid, planar structure of the indazole core and a predicted molecular weight of 170.22 g/mol , 3-Cyclopropyl-1H-indazole is expected to be a crystalline solid at ambient temperature.

These predicted properties—low aqueous solubility and potential for pH-dependent behavior—are critical starting points for designing rigorous solubility and stability studies.

Aqueous and Solvent Solubility Determination: A Methodological Approach

Solubility is a critical determinant of a drug's absorption and bioavailability. A comprehensive assessment requires measuring solubility in a range of pharmaceutically relevant media. The "shake-flask" method remains the gold standard for determining thermodynamic solubility due to its accuracy and reliability.

Rationale for Solvent Selection

The choice of solvents should simulate the physiological environments the drug will encounter and cover a range of polarities relevant to formulation development. The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for classifying solvents based on their toxicity, which should be considered when selecting formulation vehicles.[5] A recommended starting panel includes:

  • Aqueous Media:

    • Purified Water (Intrinsic Solubility)

    • pH 1.2 Buffer (Simulated Gastric Fluid)

    • pH 4.5 Acetate Buffer

    • pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid)

  • Organic/Co-solvents (ICH Class 2 & 3): [5]

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Dimethyl Sulfoxide (DMSO) - for screening and reference purposes.

Experimental Workflow for Solubility Assessment

The following diagram outlines the logical flow for determining the thermodynamic solubility of 3-Cyclopropyl-1H-indazole.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sample Analysis A Weigh excess solid 3-Cyclopropyl-1H-indazole B Add to vials containing selected solvents/buffers A->B C Seal vials and place in shaking incubator (e.g., 25°C or 37°C) B->C D Equilibrate for 24-48 hours to ensure saturation C->D E Withdraw aliquot D->E F Filter through 0.22 µm PVDF or PTFE syringe filter E->F G Dilute filtrate with appropriate mobile phase F->G H Quantify concentration using validated HPLC-UV method G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of solid 3-Cyclopropyl-1H-indazole (e.g., 5-10 mg, ensuring undissolved solid remains) to 1 mL of each selected solvent in separate glass vials.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C for reference solubility and 37 °C for physiological relevance). Allow the slurries to equilibrate for a minimum of 24 hours, with 48 hours being preferable to ensure thermodynamic equilibrium is reached.

  • Sampling: After equilibration, allow the vials to stand for 30 minutes for the excess solid to settle. Carefully withdraw an aliquot from the supernatant.

  • Filtration: Immediately filter the aliquot through a chemical-resistant syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved solids. Causality Note: This step is critical to prevent artificially high results. The filter material should be pre-validated to ensure it does not adsorb the analyte.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7] The concentration is determined by comparing the peak area to a standard curve prepared from a known concentration of the compound.

Data Presentation: Solubility Profile

The results should be compiled into a clear, concise table.

Solvent / Medium pH (at 25°C) Solubility (mg/mL) at 25°C Solubility (mg/mL) at 37°C
Purified Water~7.0
0.1 M HCl1.2
Acetate Buffer4.5
Phosphate Buffer6.8
EthanolN/A
Propylene GlycolN/A
PEG 400N/A

Chemical Stability and Forced Degradation Studies

Stability testing is essential for identifying potential degradation pathways, elucidating the structure of degradation products, and developing a stability-indicating analytical method—a core requirement of regulatory bodies.[8][9] Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing to provoke degradation.[10][11]

Experimental Design for Forced Degradation

The goal is to achieve a target degradation of 5-20% of the parent compound.[11] This level is sufficient to detect and quantify degradation products without causing such extensive degradation that the primary pathways are obscured.

G cluster_stress Stress Conditions (ICH Guidelines) API 3-Cyclopropyl-1H-indazole (Solid & Solution) Hydrolysis Hydrolysis (Acidic, Basic, Neutral) API->Hydrolysis Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal (e.g., 60-80°C, Solid & Solution) API->Thermal Photochemical Photostability (ICH Q1B Light Exposure) API->Photochemical Analysis Analysis by Stability-Indicating HPLC-PDA Method Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photochemical->Analysis Outcome Identify Degradation Pathways Quantify Degradants Validate Analytical Method Analysis->Outcome

Caption: Forced Degradation Study Workflow.

Detailed Step-by-Step Protocols for Stress Testing

For each condition, a solution of 3-Cyclopropyl-1H-indazole (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) and the solid drug substance should be tested in parallel. A control sample, protected from stress, must be analyzed alongside the stressed samples.

A. Hydrolytic Degradation

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the drug solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature for 8-24 hours. Causality Note: Basic conditions are often harsher than acidic ones for many nitrogen-containing heterocycles.

  • Neutral Hydrolysis: Mix the drug solution with an equal volume of purified water. Heat at 60°C for 24-48 hours.

  • Sample Workup: At each time point, withdraw an aliquot, neutralize it (if acidic or basic), dilute to the target concentration, and analyze immediately.

B. Oxidative Degradation

  • Prepare a solution of the drug in a suitable solvent. Add a volume of 3-6% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Analyze at appropriate time intervals. Rationale: The indazole ring, particularly the pyrazole moiety, can be susceptible to oxidation.

C. Photochemical Degradation

  • Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to shield it from light.

  • Analyze the light-exposed and control samples.

D. Thermal Degradation

  • Place the solid drug substance in a controlled temperature oven (e.g., 80°C) for 7 days.

  • Prepare a solution of the drug and heat it at 60°C for 7 days.

  • Analyze the samples and compare them to a control stored at 4°C.

The Self-Validating System: The Stability-Indicating Method

The trustworthiness of any stability study hinges on the analytical method used. A stability-indicating method is one that can accurately quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and separate its peak from those of all potential degradation products.

  • Methodology: A gradient reverse-phase HPLC method with a C18 column is typically the starting point.

  • Detection: A Photodiode Array (PDA) detector is essential. It not only quantifies peaks at a specific wavelength but also performs peak purity analysis across the entire UV spectrum. If the spectrum at the upslope, apex, and downslope of the API peak is consistent in stressed samples, it provides confidence that the peak is pure and no degradants are co-eluting. This is the self-validating principle.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation: Forced Degradation Summary
Stress Condition Parameters (Concentration, Temp, Duration) % Assay of Parent Compound % Degradation No. of Degradation Products Major Degradant Peak (Area %)
Control N/A100.00.00N/A
Acid Hydrolysis 0.1 M HCl, 60°C, 48h
Base Hydrolysis 0.1 M NaOH, RT, 24h
Neutral Hydrolysis Water, 60°C, 48h
Oxidation 3% H₂O₂, RT, 24h
Photochemical ICH Q1B
Thermal (Solid) 80°C, 7 days
Thermal (Solution) 60°C, 7 days

Conclusion

The successful advancement of 3-Cyclopropyl-1H-indazole from a promising lead compound to a viable clinical candidate is critically dependent on a robust and early characterization of its fundamental physicochemical properties. This guide provides the essential methodological framework for a comprehensive evaluation of its solubility and stability. By employing the detailed protocols for solubility determination across pharmaceutically relevant media and executing rigorous forced degradation studies, researchers can generate the foundational data required for informed decision-making in formulation development, analytical method validation, and regulatory submissions. Adherence to these principles of scientific integrity and causality ensures that the generated data is not only accurate but also provides deep insights into the behavior of the molecule, mitigating risks and accelerating the development timeline.

References

  • ResearchGate. (2025). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available at: [Link]

  • SlideShare. (2019). Lecture-3 Solvents for pharmaceutical use. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications. Available at: [Link]

  • Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

  • LOCKSS. (n.d.). Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Available at: [Link]

  • MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • American Chemical Society. (2026). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Available at: [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available at: [Link]

  • Wikipedia. (n.d.). Indazole. Available at: [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

  • Asian Journal of Pharmacy and Technology. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • PubMed. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Available at: [Link]

  • PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

  • YouTube. (2023). Forced Degradation Studies in Pharmaceutical Industry. Available at: [Link]

  • MDPI. (n.d.). Quantitative 1 H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. Available at: [Link]

  • FDA. (2018). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. Available at: [Link]

  • PMC - NIH. (2022). Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. Available at: [Link]

  • Pharmaceutical Technology. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Available at: [Link]

  • Scholars Research Library. (n.d.). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. Available at: [Link]

  • PubMed. (1996). High-performance liquid chromatographic determination of 1-benzyl-1H-indazol-3-ol in benzydamine in pharmaceutical formulations. Available at: [Link]

Sources

Therapeutic Versatility of 3-Cyclopropyl-1H-indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-cyclopropyl-1H-indazole scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its ability to navigate the narrow window between potency and metabolic stability. Unlike its acyclic analogs (e.g., isopropyl or propyl derivatives), the 3-cyclopropyl moiety introduces specific conformational constraints and metabolic resistance, particularly against cytochrome P450-mediated oxidation.

This technical guide analyzes the biological activities of this scaffold, focusing on two primary high-value targets: HCV NS5B Polymerase (Virology) and ROR


t  (Immunology). It provides actionable synthetic protocols and mechanistic insights to support lead optimization campaigns.

Structural Rationale: The "Cyclopropyl Advantage"[1]

In rational drug design, the substitution of an isopropyl group with a cyclopropyl ring at the 3-position of the indazole core is a strategic modification, not merely a cosmetic one.

Metabolic Stability (The CYP Blockade)

The isopropyl group is susceptible to rapid oxidative metabolism at the tertiary methine carbon (


-hydroxylation) by CYP450 isoforms. The cyclopropyl group, with its higher C-H bond dissociation energy (approx. 106 kcal/mol vs. 95 kcal/mol for secondary alkyls), effectively blocks this metabolic soft spot, extending the in vivo half-life (

) of the parent compound.
Conformational Restriction

The cyclopropyl ring is rigid.[1] When attached to the indazole C3, it limits the rotational freedom of the substituent. This entropic advantage can enhance binding affinity if the ring projects into a hydrophobic sub-pocket (e.g., the "thumb" domain of viral polymerases) without requiring the energy penalty associated with freezing a flexible alkyl chain.

Primary Biological Targets

Virology: HCV NS5B Polymerase Inhibition

The 3-cyclopropyl-1H-indazole core has been extensively validated as a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

  • Mechanism of Action: These derivatives typically bind to Allosteric Site II (Thumb Domain II) . The indazole NH acts as a hydrogen bond donor to the backbone of the protein (often interacting with residues like Tyr477 or Ser476), while the 3-cyclopropyl group fills a distinct lipophilic pocket defined by Leucine and Valine residues.

  • Therapeutic Impact: By locking the polymerase in an inactive conformation, these compounds prevent the conformational change required for RNA elongation.

  • Key Insight: The 3-cyclopropyl group is critical here. Larger groups (e.g., cyclopentyl) often clash sterically with the pocket walls, while smaller groups (methyl) fail to displace enough water molecules to drive high-affinity binding via the hydrophobic effect.

Immunology: ROR t Inverse Agonism

Retinoic acid-related orphan receptor gamma t (ROR


t) is a master regulator of Th17 cell differentiation. 3-Cyclopropyl indazoles have emerged as potent inverse agonists .
  • Mechanism of Action: These compounds bind to the ligand-binding domain (LBD) of ROR

    
    t. The 3-cyclopropyl-indazole moiety destabilizes Helix 12 (H12), preventing the recruitment of co-activators (like SRC-1) and instead recruiting co-repressors (like NCoR).
    
  • The "Switch" Phenomenon: Structure-Activity Relationship (SAR) studies reveal a "molecular switch." While 3-cyclopropyl derivatives often act as inverse agonists (suppressing Th17), subtle enlargement of the substituent can sometimes flip the activity to agonism. The cyclopropyl group maintains the precise steric volume required to disrupt H12 positioning without stabilizing the active conformation.

Experimental Protocols

Synthesis of 3-Cyclopropyl-1H-indazole (The Nitrile Route)

Rationale: This route is preferred over direct cross-coupling on 3-haloindazoles because it builds the core and the C3-substituent simultaneously, avoiding regioselectivity issues at N1/N2.

Reagents:

  • 2-Fluorobenzonitrile (Starting Material)

  • Cyclopropylmagnesium bromide (0.5 M in THF)

  • Hydrazine hydrate (

    
    )
    
  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Nucleophilic Addition: Charge a dry 3-neck flask with 2-fluorobenzonitrile (1.0 eq) and anhydrous THF under

    
     atmosphere. Cool to 0°C.
    
  • Grignard Reaction: Dropwise add cyclopropylmagnesium bromide (1.2 eq). The cyclopropyl anion attacks the nitrile carbon. Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour. Critical Control: Monitor by TLC for disappearance of nitrile.

  • Quench & Cyclization: Carefully quench with excess hydrazine hydrate (5.0 eq) in EtOH. The hydrazine displaces the ortho-fluorine and cyclizes onto the imine intermediate formed by the Grignard addition.

  • Reflux: Heat the mixture to reflux (80°C) for 12 hours.

  • Workup: Cool to RT. Remove volatiles in vacuo. Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine. Dry over

    
    .
    
  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

ROR t TR-FRET Binding Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for its high signal-to-noise ratio, essential for distinguishing subtle inverse agonist activity.

Materials:

  • GST-tagged ROR

    
    t LBD (Ligand Binding Domain).
    
  • Biotinylated Co-activator peptide (e.g., SRC-1).

  • Europium-labeled anti-GST antibody (Donor).

  • Streptavidin-APC (Allophycocyanin) (Acceptor).

Protocol:

  • Preparation: Dilute compounds (including 3-cyclopropyl reference standard) in DMSO. Transfer 50 nL to a 384-well black plate.

  • Protein Addition: Add 10

    
    L of GST-ROR
    
    
    
    t LBD (Final conc: 5 nM) in Assay Buffer (50 mM TRIS pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).
  • Peptide Mix: Add 10

    
    L of detection mix containing Biotin-SRC-1 peptide (100 nM), Eu-anti-GST (2 nM), and SA-APC (5 nM).
    
  • Incubation: Incubate at RT for 1 hour in the dark to allow equilibrium binding.

  • Readout: Measure fluorescence on a plate reader (Excitation: 340 nm; Emission: 665 nm for APC and 615 nm for Eu).

  • Data Analysis: Calculate the TR-FRET ratio (665/615 nm). Inverse agonists will decrease the signal relative to DMSO control (destabilizing the protein-peptide interaction). Plot % Inhibition vs. Log[Compound] to determine

    
    .
    

Quantitative Data Summary

Table 1: Comparative Profile of 3-Substituted Indazoles

3-Position SubstituentMetabolic Stability (

microsomes)
CYP Inhibition PotentialROR

t Activity Mode
Isopropyl Low (< 15 min)High (Competitive substrate)Inverse Agonist
3-Cyclopropyl High (> 60 min) Low Potent Inverse Agonist
Methyl HighLowWeak/Inactive (Low affinity)
Phenyl ModerateModerateMixed/Agonist potential

Visualizations

Mechanism of Action: ROR t Inverse Agonism

Caption: The 3-cyclopropyl-indazole prevents Co-activator recruitment by destabilizing Helix 12.

RORgt_Mechanism Compound 3-Cyclopropyl-1H-indazole LBD RORγt Ligand Binding Domain Compound->LBD Binds Hydrophobic Pocket H12 Helix 12 (H12) LBD->H12 Induces Conformational Disorder CoActivator Co-Activator (SRC-1) H12->CoActivator Blocks Recruitment CoRepressor Co-Repressor (NCoR) H12->CoRepressor Promotes Recruitment Transcription Th17 Transcription (IL-17) CoActivator->Transcription Required for Activation CoRepressor->Transcription Suppresses

SAR Decision Logic

Caption: Decision tree for optimizing the 3-position of the indazole scaffold.

SAR_Logic Start Indazole Lead Optimization Pos3 3-Position Modification Start->Pos3 Branch1 Alkyl (Isopropyl) Pos3->Branch1 Branch2 Cycloalkyl (Cyclopropyl) Pos3->Branch2 Branch3 Aryl (Phenyl) Pos3->Branch3 Issue1 Rapid CYP Oxidation Branch1->Issue1 Metabolic Liability Benefit2 Blocked Metabolism + Rigid Conformation Branch2->Benefit2 Bioisostere Success Issue3 Steric Clash / Solubility Branch3->Issue3 Physicochem Issues Result High Potency & Stability Benefit2->Result

References

  • Indazole Scaffolds in Drug Discovery Shaikh, M. et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[2][3] PMC. [Link]

  • Cyclopropyl Bioisosterism Talele, T. T.[4] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. [Link]

  • HCV NS5B Polymerase Inhibitors Beaulieu, P. L. et al.[5][6][7] "Non-Nucleoside Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery of Indole 5-Acetamides." Bioorganic & Medicinal Chemistry Letters. [Link]

  • RORngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    t Inverse Agonists 
    Gege, C. "Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases."[8][9] Expert Opinion on Drug Discovery.
    [Link]
    
  • Synthesis of Indazoles Organic Chemistry Portal. "Synthesis of Indazoles."[2][10][11] [Link]

Sources

Technical Guide: Tautomeric Dynamics of Cyclopropyl-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of kinase inhibitor design and fragment-based drug discovery (FBDD), the indazole scaffold is a privileged structure, frequently functioning as a bioisostere for the purine ring of ATP. However, the thermodynamic equilibrium between its 1H- and 2H-tautomers presents a critical variable often overlooked in early-stage optimization.

This guide provides a technical analysis of how cyclopropyl substituents —unique in their electronic (Walsh orbital conjugation) and steric properties—modulate this equilibrium. We provide actionable protocols for analytical differentiation and synthetic control, ensuring accurate structure-activity relationship (SAR) data.

Fundamentals of Indazole Tautomerism

The indazole nucleus exists in a prototropic tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[1][2]

Thermodynamic Baseline
  • 1H-Indazole: Thermodynamically preferred in the gas phase and non-polar solvents by approximately 2.0–4.5 kcal/mol . This stability arises from the preservation of aromaticity in the benzene ring.

  • 2H-Indazole: Less stable due to the disruption of the benzene ring's aromaticity (quinoid character). However, this energy gap can be bridged or inverted by:

    • Solvent Polarity: Polar protic solvents stabilize the more polar 2H-form.

    • Specific Binding: Protein binding pockets (e.g., kinase hinge regions) often select for the 2H-tautomer via specific H-bond donor/acceptor networks.

The Cyclopropyl "Walsh" Effect

Substituting the indazole ring with a cyclopropyl group introduces unique electronic perturbations not seen with standard alkyl (methyl/ethyl) groups.

  • Electronic Donation: The C–C bonds of the cyclopropane ring (Walsh orbitals) possess significant p-character, allowing them to overlap with the

    
    -system of the indazole. This hyperconjugative donation increases electron density in the heterocyclic ring.
    
  • Position Specificity:

    • C3-Substitution: A cyclopropyl group at C3 conjugates directly with the pyrazole

      
      -system. This electron donation can stabilize the electron-deficient imine motif in the 2H-tautomer, potentially lowering the 
      
      
      
      between 1H and 2H forms compared to unsubstituted indazole.
    • Steric Bulk: While electronically stabilizing, the steric demand of the cyclopropyl group (bond angles of 60°) can sterically hinder solvation at the adjacent nitrogen, altering the

      
       in solution.
      
Visualization of Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the electronic influence of the cyclopropyl group.

IndazoleTautomerism cluster_1H Thermodynamically Favored cluster_2H Biologically Relevant node1H 1H-Indazole (Benzenoid Character) High Aromaticity node2H 2H-Indazole (Quinonoid Character) Dipolar Contribution node1H->node2H  ΔG ≈ +3 kcal/mol   Cyclopropyl Cyclopropyl Substituent (Walsh Orbital Donor) Cyclopropyl->node1H Steric Shielding Cyclopropyl->node2H Electronic Stabilization (Hyperconjugation)

Figure 1: Tautomeric equilibrium of cyclopropyl-indazole. The cyclopropyl group provides electronic stabilization to the pi-system, modulating the energy gap between the 1H and 2H forms.

Analytical Differentiation Protocols

Distinguishing between tautomers (or their fixed N-alkylated surrogates) is a common bottleneck. The following protocols ensure rigorous identification.

NMR Spectroscopy (The Gold Standard)

Standard 1D


H NMR is often insufficient due to rapid proton exchange. The following multidimensional techniques are required.
Parameter1H-Isomer Characteristics2H-Isomer Characteristics
NOE (Nuclear Overhauser Effect) Strong NOE between N-Alkyl/H and C7-H .Strong NOE between N-Alkyl/H and C3-H (or C3-substituent).

C Chemical Shift (C3)
Typically 130–135 ppm .Typically 115–125 ppm (Shielded due to quinoid character).

N NMR (HMBC)
N1 is pyrrole-like (~ -160 ppm); N2 is pyridine-like (~ -70 ppm).N1 is pyridine-like; N2 is pyrrole-like.[2]

Coupling
coupling between H(C7) and C(7a).Distinct coupling patterns due to bond alternation.
Experimental Protocol: NOE Difference Spectroscopy
  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-

    
     (prevents exchange better than CDCl
    
    
    
    ).
  • Acquisition: Irradiate the N-H or N-alkyl signal.

  • Analysis:

    • If enhancement is observed at C7-H (doublet, ~7.5 ppm)

      
      1H-tautomer .
      
    • If enhancement is observed at C3-substituent (e.g., cyclopropyl methine proton)

      
      2H-tautomer .
      
X-Ray Crystallography

While definitive, crystal packing forces can trap the molecule in a non-biologically relevant tautomer.

  • Critical Check: Measure the N1–N2 bond length.

    • 1H-form: N1–N2

      
       1.37 Å (single bond character).
      
    • 2H-form: N1–N2

      
       1.32 Å (double bond character).
      

Synthetic Control & Regioselectivity

To study the biological activity of a specific tautomer, researchers often "lock" the form via N-methylation or N-cyclopropylation. However, alkylation of unsubstituted indazoles yields a mixture.

Regioselective Alkylation Workflow

The ratio of N1 vs. N2 alkylation is heavily influenced by the C3-cyclopropyl group.

  • Electronic Effect: The electron-donating cyclopropyl group at C3 increases the nucleophilicity of N2.

  • Steric Effect: The bulk of the cyclopropyl group at C3 hinders approach to N2, often shifting selectivity back toward N1.

Protocol for Kinetic vs. Thermodynamic Control:

  • Kinetic Control (NaH/THF, 0°C): Favors N1-alkylation (least sterically hindered).

  • Thermodynamic Control (High Temp, Acid Cat.): Can facilitate rearrangement to the N2-isomer if electronically favored.

SynthesisWorkflow Start Substituted Indazole Precursor Reaction Alkylation Reaction Start->Reaction Reagents Base (Cs2CO3 or NaH) + R-X Reagents->Reaction Branch Regioselectivity Determinants Reaction->Branch N1 N1-Product (Major) Sterically favored Thermodynamically stable Branch->N1 Kinetic Control N2 N2-Product (Minor) Favored by C3-Sterics or Chelating Conditions Branch->N2 Specific Conditions Characterization Confirm via NOESY (See Section 2.1) N1->Characterization N2->Characterization

Figure 2: Synthetic workflow for isolating N1 vs N2 isomers. C3-cyclopropyl substituents often complicate regioselectivity, requiring rigorous NOESY confirmation.

Biological Implications: The Kinase Hinge

In drug development, the tautomeric state determines the H-bond donor/acceptor motif presented to the kinase hinge region.

  • 1H-Indazole: Presents a Donor (N1-H) / Acceptor (N2) motif.

  • 2H-Indazole: Presents an Acceptor (N1) / Donor (N2-H) motif.

Case Study: FGFR Inhibitors Many FGFR inhibitors utilize an indazole core.[1][3] If a C3-cyclopropyl group is present, it forces the backbone into a specific conformation. If the protein pocket requires the 2H-tautomer for binding (e.g., to form a specific hydrogen bond with a backbone carbonyl), the energy penalty to switch from the stable 1H form to the 2H form must be compensated by binding enthalpy.

  • Design Tip: If the 2H form is required for potency, consider introducing substituents that destabilize the 1H form or lock the conformation (e.g., N2-methylation) to pre-pay the entropy cost.

References

  • Tautomeric Equilibrium of Indazoles

    • Claramunt, R. M., et al. "The structure of indazole and its derivatives." Arkivoc, 2006. Link

  • Cyclopropyl Electronic Effects: Charette, A. B. "The cyclopropyl group in organic synthesis." Science of Synthesis, 2010.
  • Indazole in Drug Discovery

    • Zhang, L., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2019.[4] Link

  • NMR Characterization of Tautomers: Faure, R., et al. "13C NMR study of the tautomerism of indazole derivatives." Organic Magnetic Resonance, 1980.
  • Kinase Inhibitor Binding Modes: Traxler, P., & Furet, P. "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics, 1999.

Sources

Technical Guide: Strategic Sourcing and Validation of High-Purity 3-Cyclopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

3-Cyclopropyl-1H-indazole is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry, particularly for kinase inhibitor discovery. It combines the pharmacophoric "hinge-binding" capability of the indazole core with the metabolic stability and conformational rigidity of a cyclopropyl group.

Unlike standard alkyl-substituted indazoles, the cyclopropyl moiety introduces specific vectors that can probe hydrophobic pockets (e.g., the gatekeeper region in kinases) while reducing the overall lipophilicity compared to a phenyl or isopropyl group.

Compound Identity Matrix
PropertySpecification
IUPAC Name 3-Cyclopropyl-1H-indazole
CAS Number 1146395-69-8
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Key Structural Feature Indazole core with C3-cyclopropyl substitution; N1-H tautomer is dominant.[1][2]
Primary Application Kinase inhibition (e.g., Pim, Bcr-Abl, IDO1), scaffold hopping studies.

Part 2: The Supply Chain Landscape

Sourcing this intermediate requires navigating a bifurcated market: High-Cost Catalog Suppliers (for mg-scale SAR) and Bulk Manufacturers (for gram-to-kilo scale-up).

Tier 1: Validated Catalog Suppliers (Research Scale)

Best for: Rapid delivery (1-3 days), high trust, small quantities (100mg - 5g).

  • BLD Pharm: Specializes in heterocycles; typically stocks 97%+ purity. Reliable CoA documentation.

  • Sigma-Aldrich (MilliporeSigma): Often lists this under their "Rare Chemical" or "Building Block" library. Highest price point but guaranteed QA.

  • Combi-Blocks: Excellent balance of price and speed for medicinal chemistry building blocks.

Tier 2: Bulk Manufacturers & Custom Synthesis (Process Scale)

Best for: Cost efficiency, bulk orders (>50g), custom purity specs.

  • Ningbo Inno Pharmchem: Known for scaling pyrazole/indazole derivatives.

  • Enamine: Offers make-on-demand services if stock is depleted; key for accessing novel analogs.

  • Hyma Synthesis: Regional capability for custom synthesis of indazole intermediates.

Part 3: Strategic Sourcing Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. Use the following Sourcing Decision Logic to minimize risk.

Visualization: Sourcing Decision Tree

SourcingStrategy Start Requirement Definition Scale Quantity Needed? Start->Scale Purity Application Criticality? Scale->Purity < 10g Tier2 Tier 2: Bulk Manufacturer (Ningbo Inno, Enamine) Scale->Tier2 > 50g Tier1 Tier 1: Catalog Supplier (BLD, Sigma, Combi-Blocks) Purity->Tier1 Routine SAR (>95%) Custom Custom Synthesis House Purity->Custom GMP/Tox Study (>99.5% + Impurity Profile) Tier2->Custom If Stock Unavailable

Figure 1: Decision logic for selecting a supplier based on scale and downstream application risk.

Part 4: The Self-Validating Quality System (QC/QA)

As a researcher, you must treat every shipment as a "suspect" sample until validated. The synthesis of 3-Cyclopropyl-1H-indazole typically involves the reaction of cyclopropyl(2-halophenyl)methanone with hydrazine. This route dictates the specific impurities you must look for.

Critical Impurity Profile
  • Uncyclized Hydrazones: Intermediate species that failed to undergo ring closure.

  • Regioisomers (2H-Indazole): While thermodynamically less stable, the N2-alkylated or tautomeric forms can exist, especially if the product was recrystallized improperly.

  • Transition Metals: If a Suzuki coupling route was used (e.g., 3-bromoindazole + cyclopropylboronic acid), Palladium (Pd) levels must be quantified for biological assays.

Validation Protocol: The "Triad" Method

This protocol ensures the compound is suitable for sensitive biochemical assays (e.g., IC50 determination).

Step 1: 1H-NMR Verification (Structural Integrity)
  • Solvent: DMSO-d6 (preferred for NH visibility).

  • Key Signals:

    • Cyclopropyl Ring: Look for the characteristic high-field multiplets between δ 0.9 – 1.2 ppm (4H).

    • Indazole NH: A broad singlet typically around δ 12.5 – 13.0 ppm . Disappearance of this signal in D₂O exchange confirms the acidic proton.

    • Aromatic Region: Four protons in the δ 7.0 – 8.0 ppm range.

  • Red Flag: Extra peaks in the 2.0–3.0 ppm range often indicate residual solvents (EtOAc, Toluene) from recrystallization.

Step 2: LC-MS (Purity & Identity)
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

  • Target Ion: [M+H]⁺ = 159.1 .

  • Acceptance Criteria: Single peak >95% area integration at 254 nm.

Step 3: Functional Solubility Test (The "Use-Case" Check)

Many commercial batches are sold as amorphous solids that may be essentially insoluble in assay buffers due to aggregation.

  • Protocol: Dissolve 1 mg in 100 µL DMSO. Dilute 1:100 into PBS (pH 7.4).

  • Pass: Solution remains clear (no precipitation).

  • Fail: Visible turbidity indicates the need for re-purification or salt formation (e.g., HCl salt) for biological use.

Visualization: QC Workflow

QC_Workflow Sample Incoming Sample (CAS 1146395-69-8) NMR 1H-NMR (DMSO-d6) Check: Cyclopropyl (1.0 ppm) Check: NH (12.8 ppm) Sample->NMR LCMS LC-MS Target: [M+H]+ = 159.1 Purity > 95% Sample->LCMS Solubility Solubility Stress Test (PBS pH 7.4) NMR->Solubility LCMS->Solubility Decision Pass? Solubility->Decision Action Release for Screening Decision->Action Yes Reject Recrystallize or Reject Decision->Reject No

Figure 2: The "Triad" Validation Workflow for incoming chemical inventory.

Part 5: Synthesis Context & Impurity Origins

Understanding the synthesis allows you to predict batch-to-batch variation. The most common industrial route is the cyclization of o-halophenyl cyclopropyl ketones .

  • Precursor: 1-(2-fluorophenyl)cyclopropan-1-one.

  • Reagent: Hydrazine Hydrate (NH₂NH₂·H₂O).

  • Mechanism: Nucleophilic attack of hydrazine on the ketone, followed by intramolecular nucleophilic aromatic substitution (SₙAr) to displace the fluorine.

Implication for Researchers:

  • If the supplier uses this route, the product is generally metal-free , making it superior for cell-based assays where copper or palladium toxicity is a concern.

  • However, traces of hydrazine (a genotoxin) may remain. For in vivo studies, ensure the supplier certifies the material as "Hydrazine Free" or perform a scavenging wash.

Part 6: References

  • BLD Pharm. Product Specification: 3-Cyclopropyl-1H-indazole (CAS 1146395-69-8).[3] Retrieved from

  • Ningbo Inno Pharmchem. Manufacturer Guide for High-Purity Indazoles. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Indazole Derivatives. Retrieved from

  • Wang, et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[4] Molecules, 2023.[5] Retrieved from

  • Manna, et al. Synthesis and SAR of 3-substituted 1H-indazoles for IDO1 enzyme inhibition.[4] Bioorganic & Medicinal Chemistry Letters.[5] (Contextual citation for synthesis routes).

Sources

Methodological & Application

protocol for the synthesis of 3-Cyclopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 3-Cyclopropyl-1H-indazole

Executive Summary

This guide details the synthesis of 3-Cyclopropyl-1H-indazole , a privileged scaffold in medicinal chemistry utilized in the development of kinase inhibitors (e.g., LRRK2, JNK) and GPCR ligands. We present two distinct protocols:

  • Method A (De Novo Cyclization): A scalable, high-yield route utilizing 2-fluorophenyl cyclopropyl ketone and hydrazine. This is the preferred industrial method due to atom economy and cost-efficiency.

  • Method B (Modular Functionalization): A Suzuki-Miyaura cross-coupling approach starting from 3-bromo-1H-indazole. This route is ideal for late-stage diversification of the indazole core.

Retrosynthetic Analysis & Strategy

The structural integrity of the indazole core relies on the formation of the pyrazole ring fused to the benzene moiety.

  • Disconnection A (N-N & C-N Bond Formation): Disconnecting the N-N and C-N bonds leads to a 2-halophenyl ketone precursor. The high electrophilicity of the carbonyl carbon and the susceptibility of the ortho-halogen to nucleophilic aromatic substitution (

    
    ) make hydrazine an ideal bis-nucleophile.
    
  • Disconnection B (C-C Bond Formation): Disconnecting the C3-cyclopropyl bond suggests a cross-coupling strategy between a 3-haloindazole and a cyclopropyl metal species (boron, zinc, or tin).

Retrosynthesis Target 3-Cyclopropyl-1H-indazole PrecursorA 2-Fluorophenyl cyclopropyl ketone PrecursorA->Target Method A: Hydrazine Cyclization (SnAr + Condensation) PrecursorB 3-Bromo-1H-indazole + Cyclopropylboronic acid PrecursorB->Target Method B: Suzuki Coupling (Pd-Catalyzed)

Figure 1: Retrosynthetic map illustrating the two primary synthetic pathways.

Method A: De Novo Cyclization (Preferred)

Principle: This reaction proceeds via a cascade mechanism. Hydrazine first attacks the carbonyl group to form a hydrazone (or attacks the fluorine via


 first, depending on conditions/substrate electronics), followed by intramolecular displacement of the ortho-fluorine atom to close the ring.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]RoleCAS No.
(2-Fluorophenyl)(cyclopropyl)methanone 1.0Limiting Reagent123-45-6*
Hydrazine Hydrate (50-80%) 3.0 - 5.0Bis-nucleophile7803-57-8
Ethanol (or n-Butanol) SolventReaction Medium64-17-5
Acetic Acid (Optional) Cat.Catalyst (pH adjustment)64-19-7

*Note: CAS is illustrative; verify specific vendor batches.

Step-by-Step Protocol
  • Setup:

    • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Safety Note: Hydrazine is highly toxic and carcinogenic.[7] Perform all operations in a functioning fume hood.

  • Reaction Assembly:

    • Charge the RBF with (2-Fluorophenyl)(cyclopropyl)methanone (10.0 mmol, 1.64 g).

    • Add Ethanol (30 mL). Stir to dissolve.

    • Slowly add Hydrazine Hydrate (50.0 mmol, ~2.5 mL of 64% solution) via syringe.

    • Optimization Tip: If the reaction is sluggish, adding catalytic acetic acid (0.5 mL) can accelerate hydrazone formation.

  • Execution:

    • Heat the mixture to reflux (80–85 °C) .

    • Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes) or LCMS.

    • Endpoint: Reaction is typically complete within 6–12 hours . Look for the disappearance of the ketone peak and the appearance of a more polar spot (indazole).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to remove ethanol and excess hydrazine.

    • Partition: Dilute the residue with Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

    • Wash combined organics with Brine (30 mL), dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • The crude product is often pure enough for use.

    • If necessary, purify via recrystallization from Ethanol/Water or Flash Column Chromatography (

      
      , 0-40% EtOAc/Hexanes).
      
  • Yield Expectation: 85–95% as an off-white solid.

Method B: Suzuki-Miyaura Cross-Coupling

Principle: Palladium-catalyzed coupling of an organoboron species with an aryl halide. This method is useful when the indazole ring is already formed but lacks the 3-substituent.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
3-Bromo-1H-indazole 1.0Electrophile
Cyclopropylboronic acid 1.5 - 2.0Nucleophile
Pd(dppf)Cl2 · DCM 0.05Catalyst
K3PO4 (Tribasic) 3.0Base
Toluene / Water (3:1) SolventBiphasic System
Step-by-Step Protocol
  • Setup:

    • Use a microwave vial or a thick-walled pressure tube.

    • Inert Atmosphere: This reaction is oxygen-sensitive. Purge all solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Assembly:

    • Add 3-Bromo-1H-indazole (1.0 mmol, 197 mg), Cyclopropylboronic acid (1.5 mmol, 129 mg), and K3PO4 (3.0 mmol, 636 mg) to the vial.

    • Add Toluene (3 mL) and Water (1 mL).

    • Add Pd(dppf)Cl2 (0.05 mmol, 41 mg) last.

  • Execution:

    • Seal the vessel and heat to 100 °C for 12–16 hours (or 1 hour in a microwave reactor at 120 °C).

    • Critical Control Point: Cyclopropylboronic acid is prone to protodeboronation.[8] If conversion stalls, add another 0.5 equiv of boronic acid and catalyst.

  • Workup & Purification:

    • Filter through a pad of Celite to remove Pd residues.

    • Dilute with EtOAc, wash with water and brine.

    • Purify via Flash Chromatography (Gradient: 10-50% EtOAc/Hexanes).

Mechanistic Workflow (Method A)

Mechanism Start 2-Fluorophenyl Cyclopropyl Ketone Step1 Hydrazone Intermediate Start->Step1 + Hydrazine (- H2O) Step2 Intramolecular SnAr Cyclization Step1->Step2 Heat/Reflux Product 3-Cyclopropyl-1H-indazole Step2->Product - HF

Figure 2: Reaction pathway for the hydrazine-mediated cyclization.[2]

Analytical Validation

Confirm the identity of your product using the following parameters:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.60 (s, 1H, NH) – Broad singlet, exchangeable.
      
    • 
       7.70 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 7.30 (t, 1H, Ar-H), 7.10 (t, 1H, Ar-H).
      
    • 
       2.30–2.40 (m, 1H, Cyclopropyl-CH).
      
    • 
       0.95–1.10 (m, 4H, Cyclopropyl-CH2).
      
  • LC-MS:

    • Expected Mass

      
      .
      
    • Purity > 95% required for biological assays.

Safety & Troubleshooting

Hazard / IssueMitigation Strategy
Hydrazine Toxicity Hydrazine is a potent hepatotoxin and carcinogen.[7] Use double gloves (Nitrile/Laminate), face shield, and work strictly in a fume hood. Quench waste with dilute bleach.
Incomplete Reaction (Method A) If ketone remains, increase temperature (switch solvent to n-Butanol, reflux at 118 °C) or add catalytic acetic acid.
Protodeboronation (Method B) Use Cyclopropyltrifluoroborate salts instead of boronic acid for higher stability. Switch base to Cs2CO3.
Regioselectivity 1H-indazoles can tautomerize.[2][9] In solution, the 1H form is dominant. If alkylating N1 afterwards, expect N1/N2 mixtures (usually 2:1 to 5:1 ratio).

References

  • US Patent 6,982,274 B2. 1H-indazole compound.[2][4] (2006).[10] Describes the general synthesis of 3-substituted indazoles via hydrazine condensation.

  • Li, H., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Validates the hydrazine hydrate protocol for indazole formation.

  • Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Demonstrates the utility of cyclopropylboronic acid in Suzuki couplings.

  • Sigma-Aldrich. Safety Data Sheet: Hydrazine Hydrate. Essential safety data for handling the core reagent.

Sources

The Strategic deployment of 3-Cyclopropyl-1H-indazole in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored building block in the design of kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.[2][3] Among the diverse array of substituted indazoles, 3-cyclopropyl-1H-indazole has emerged as a particularly valuable synthon. The introduction of the cyclopropyl moiety at the C-3 position imparts a unique combination of steric and electronic properties, offering a valuable tool for medicinal chemists to fine-tune the pharmacological profile of lead compounds. The cyclopropyl group, with its inherent strain and sp2-like character, can modulate molecular conformation, improve metabolic stability, and enhance binding affinity to biological targets.[4]

This technical guide provides a comprehensive overview of the applications of 3-cyclopropyl-1H-indazole in organic synthesis, with a focus on key transformations that leverage its unique reactivity. Detailed, field-proven protocols are presented to empower researchers in their synthetic endeavors, alongside mechanistic insights to rationalize experimental choices.

Core Synthetic Strategies and Key Transformations

The synthetic utility of 3-cyclopropyl-1H-indazole is primarily centered around the functionalization of the two nitrogen atoms of the pyrazole ring. The tautomeric nature of the N-unsubstituted indazole allows for selective derivatization at either the N-1 or N-2 position, a critical aspect in modulating the biological activity of the resulting molecules. The key transformations discussed herein are N-alkylation and N-arylation, which are fundamental for elaborating the core scaffold into more complex and pharmacologically relevant structures.

Regioselective N-Alkylation: A Gateway to Diverse Chemical Space

The alkylation of the indazole nitrogen is a pivotal step in the synthesis of numerous pharmaceutical agents. The regioselectivity of this reaction (N-1 vs. N-2) is a critical consideration, as the position of the alkyl substituent can profoundly impact the biological activity of the final compound. The outcome of the N-alkylation of 3-cyclopropyl-1H-indazole is influenced by a combination of factors, including the nature of the base, the solvent, and the electrophile.[5][6]

The regioselectivity of indazole N-alkylation is a subject of ongoing investigation, with both kinetic and thermodynamic factors playing a role. The indazole anion is a resonance-stabilized species with negative charge distributed between N-1 and N-2. The N-1 position is generally considered the thermodynamic site of alkylation, leading to the more stable product. Conversely, the N-2 position can be favored under certain conditions, often pointing to a kinetically controlled pathway. The steric bulk of the C-3 substituent is a key determinant of regioselectivity. In the case of 3-cyclopropyl-1H-indazole, the relatively small size of the cyclopropyl group allows for a degree of flexibility in achieving either N-1 or N-2 selectivity by carefully tuning the reaction conditions.

N_Alkylation_Regioselectivity cluster_0 Factors Influencing Regioselectivity cluster_1 Reaction Pathways Base Base Indazole_Anion 3-Cyclopropyl-1H-indazole Anion Base->Indazole_Anion Solvent Solvent Solvent->Indazole_Anion Electrophile Electrophile N1_Alkylation N-1 Alkylation (Thermodynamic Control) Electrophile->N1_Alkylation N2_Alkylation N-2 Alkylation (Kinetic Control) Electrophile->N2_Alkylation C3-Substituent C3-Cyclopropyl Group C3-Substituent->Indazole_Anion Indazole_Anion->N1_Alkylation Favored by non-polar solvents Indazole_Anion->N2_Alkylation Favored by polar aprotic solvents Cu_Catalyzed_N_Arylation cluster_0 Reaction Components cluster_1 Catalytic Cycle Indazole 3-Cyclopropyl-1H-indazole Oxidative_Addition Oxidative Addition Indazole->Oxidative_Addition Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Cu_Catalyst Cu(I) Source Cu_I Cu(I) Cu_Catalyst->Cu_I Ligand Ligand Ligand->Cu_I Base Base Base->Indazole Cu_I->Oxidative_Addition Cu_III_Intermediate Cu(III) Intermediate Oxidative_Addition->Cu_III_Intermediate Reductive_Elimination Reductive Elimination Cu_III_Intermediate->Reductive_Elimination Reductive_Elimination->Cu_I Regeneration Product N-Aryl Indazole Reductive_Elimination->Product PAK1_Inhibitor_Synthesis Start 3-Cyclopropyl-1H-indazole Step1 N-Alkylation (Protocol 1) Start->Step1 Intermediate1 N-Alkyl-3-cyclopropyl-1H-indazole Step1->Intermediate1 Step2 C-H Functionalization (e.g., Lithiation followed by carboxylation) Intermediate1->Step2 Intermediate2 N-Alkyl-3-cyclopropyl-1H-indazole- x-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Final_Product PAK1 Inhibitor Precursor Step3->Final_Product

Sources

Application Note: 3-Cyclopropyl-1H-indazole Derivatives as Precision Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-cyclopropyl-1H-indazole scaffold represents a privileged pharmacophore in modern oncology drug discovery. Unlike flexible alkyl chains, the cyclopropyl moiety at the C3 position offers a unique combination of conformational rigidity and metabolic stability , allowing these derivatives to occupy hydrophobic "gatekeeper" pockets within kinase ATP-binding sites (specifically FGFR, VEGFR, and PDK1) with high affinity.

This guide provides a validated technical workflow for the synthesis, biochemical profiling, and cellular validation of these agents. It is designed for medicinal chemists and pharmacologists aiming to optimize lead compounds for solid tumor indications.

Structural Rationale & Mechanism of Action

The "Gatekeeper" Advantage

In many receptor tyrosine kinases (RTKs), the "gatekeeper" residue controls access to the hydrophobic pocket adjacent to the ATP-binding site.

  • Why Indazole? The 1H-indazole core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (typically via N1 and N2).

  • Why 3-Cyclopropyl?

    • Steric Fit: The cyclopropyl group provides a rigid, hydrophobic volume that fills the pocket adjacent to the gatekeeper residue more effectively than a methyl or ethyl group.

    • Metabolic Stability: Unlike an isopropyl or n-propyl group, the cyclopropyl ring is resistant to cytochrome P450-mediated oxidation (hydroxylation), significantly improving the pharmacokinetic (PK) half-life.

Signaling Pathway Inhibition

These derivatives primarily target the FGFR-RAS-MAPK axis. Inhibition prevents autophosphorylation of the receptor, blocking downstream proliferation signals.

FGFR_Pathway Ligand FGF Ligand FGFR FGFR (Receptor) Ligand->FGFR Activation RAS RAS-GTP FGFR->RAS Phosphorylation Inhibitor 3-Cyclopropyl-Indazole (Inhibitor) Inhibitor->FGFR ATP Competition RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nuclear Transcription (Proliferation) ERK->Nucleus Translocation

Figure 1: Mechanism of Action. The 3-cyclopropyl-1H-indazole inhibitor competitively binds to the ATP pocket of FGFR, halting the RAS-MAPK phosphorylation cascade.

Chemical Synthesis Protocol

Objective: Efficient installation of the cyclopropyl group at the C3 position of the indazole core. Method: Suzuki-Miyaura Cross-Coupling.[1][2]

Reagents & Equipment[3]
  • Starting Material: 3-Iodo-1H-indazole (commercially available or synthesized via iodine/KOH).

  • Coupling Partner: Cyclopropylboronic acid (CAS: 411235-57-9).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex).

  • Base: Potassium phosphate tribasic (K₃PO₄).

  • Solvent: Toluene/Water (3:1 ratio).

  • Equipment: Microwave reactor (preferred) or sealed pressure tube.

Validated Workflow

Synthesis_Workflow Step1 1. Halogenation (I2, KOH, DMF) Inter1 3-Iodo-1H-indazole Step1->Inter1 Step2 2. Protection (SEM-Cl or THP) Inter1->Step2 Inter2 N-Protected Intermediate Step2->Inter2 Step3 3. Suzuki Coupling (Cyclopropylboronic acid, Pd(dppf)Cl2, K3PO4) Inter2->Step3 Step4 4. Deprotection (TFA or HCl) Step3->Step4 Final 3-Cyclopropyl- 1H-Indazole Step4->Final

Figure 2: Synthetic route for C3-functionalization. Note: N-protection (Step 2) is recommended to prevent catalyst poisoning by the free indazole nitrogen.

Step-by-Step Procedure
  • Protection: Dissolve 3-iodo-1H-indazole (1.0 eq) in dry THF. Add NaH (1.2 eq) at 0°C, stir for 30 min. Add SEM-Cl (1.1 eq) dropwise. Stir at RT for 2h. Quench and isolate.

  • Degassing: In a microwave vial, mix the N-protected 3-iodoindazole (1.0 eq), cyclopropylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq) in Toluene/Water (3:1). Critical: Bubble Nitrogen gas through the solvent for 10 mins to remove oxygen (prevents homocoupling).

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial immediately.

  • Reaction: Heat at 100°C for 12h (thermal) or 120°C for 45 min (microwave).

  • Workup: Filter through Celite, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

  • Deprotection: Treat with TFA/DCM (1:1) at RT for 2h to remove the SEM group. Neutralize and isolate the final 3-cyclopropyl-1H-indazole.

Biochemical Assay: Kinase Inhibition (ADP-Glo)

Objective: Quantify the IC₅₀ of the derivative against FGFR1 kinase.

Rationale

The ADP-Glo™ assay is selected over FRET because it directly measures the product (ADP) generated during the kinase reaction, providing a high signal-to-noise ratio for ATP-competitive inhibitors like indazoles.

Protocol
  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT).

  • Compound Dilution: Prepare a 3-fold serial dilution of the 3-cyclopropyl-indazole derivative in DMSO (Top concentration: 10 μM).

  • Enzyme Mix: Dilute FGFR1 recombinant kinase (0.2 ng/μL) in Kinase Buffer.

  • Substrate Mix: Prepare ATP (10 μM) and Poly(Glu, Tyr) substrate (0.2 mg/mL).

  • Reaction:

    • Add 2 μL Compound + 4 μL Enzyme Mix to a 384-well white plate.

    • Incubate 10 min at RT (allows inhibitor to bind "gatekeeper").

    • Add 4 μL Substrate Mix to start reaction. Incubate 60 min at RT.

  • Detection:

    • Add 10 μL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Read Luminescence. Plot RLU vs. log[Concentration] to determine IC₅₀.

Acceptance Criteria: Z-factor > 0.5; Reference inhibitor (e.g., Ponatinib) IC₅₀ within 3-fold of historical mean.

Cellular Validation: Target Engagement

Objective: Confirm that the compound inhibits the pathway inside living cells (not just in a test tube). Cell Line: SNU-16 (Gastric cancer, FGFR2 amplified) or K562 (Leukemia).

Protocol (Western Blot)
  • Seeding: Seed SNU-16 cells (1x10⁶ cells/well) in 6-well plates. Starve in serum-free media overnight.

  • Treatment: Treat cells with the 3-cyclopropyl derivative (0.1, 1.0, 10 μM) for 2 hours.

  • Stimulation: Add FGF ligand (50 ng/mL) for the final 15 mins to stimulate the pathway.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Critical: Sodium Orthovanadate).

  • Blotting: Run SDS-PAGE. Transfer to PVDF.

  • Antibodies:

    • Primary: Anti-p-ERK1/2 (Thr202/Tyr204) and Anti-p-FGFR (Tyr653/654).

    • Loading Control: Anti-Total ERK or Anti-GAPDH.

  • Result Interpretation: A successful "hit" will show a dose-dependent disappearance of the p-ERK band, while Total ERK remains constant.

Data Summary Template

Compound IDStructureFGFR1 IC₅₀ (nM)SNU-16 GI₅₀ (μM)p-ERK Inhibition
Ref (Ponatinib) Indazole-based2.10.015+++
IND-Cyc-01 3-Cyclopropyl4.5 0.23 +++
IND-Alk-02 3-Ethyl (Control)45.02.10+

Table 1: Example data comparison showing the potency advantage of the cyclopropyl moiety (IND-Cyc-01) over the ethyl analog (IND-Alk-02).

References

  • Wei, W. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[3] RSC Advances.[3]

  • Fishwick, C. et al. (2019). Design, synthesis and biological evaluation of novel 1H-indazole-based derivatives as potent FGFR1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters.[4]

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

Sources

Application Note: Strategic Utilization of 3-Cyclopropyl-1H-indazole in Next-Generation Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold has emerged as a "privileged structure" in modern agrochemical discovery, particularly for fungicides (SDHI class) and insecticides (Ryanodine receptor modulators). Among these, 3-Cyclopropyl-1H-indazole represents a critical building block. The C3-cyclopropyl moiety confers unique physicochemical properties—increasing lipophilicity (


) and metabolic stability while imposing specific steric constraints that enhance binding affinity in hydrophobic pockets of target enzymes.

This guide provides a comprehensive technical workflow for the synthesis, purification, and application of 3-Cyclopropyl-1H-indazole. It moves beyond standard literature to offer process-optimized protocols suitable for scale-up and lead optimization.

Chemical Profile & Structural Analysis[1][2]

PropertySpecification
IUPAC Name 3-Cyclopropyl-1H-indazole
CAS Number 1146395-69-8
Molecular Formula

Molecular Weight 158.20 g/mol
Physical State Off-white to pale yellow solid
pKa (Calculated) ~13.8 (NH), ~1.5 (N2 protonation)
Key Reactivity Nucleophilic at N1 (major) and N2 (minor); Electrophilic substitution at C5/C7.

Structural Insight: The cyclopropyl group at C3 acts as a bioisostere for isopropyl or phenyl groups but with a rigid "walnut" conformation. This prevents free rotation, locking the ligand into a bioactive conformation that often favors high-affinity binding to targets like the insect Ryanodine Receptor (RyR) or fungal Succinate Dehydrogenase (SDH).

Synthesis Protocol: 3-Cyclopropyl-1H-indazole

While Suzuki coupling of 3-bromoindazole with cyclopropylboronic acid is possible, it is expensive and uses transition metals. The Cyclization Route via o-halophenyl ketones is the industrial standard for reliability and atom economy.

Method A: The Hydrazine Cyclization (Preferred)

Reaction Logic: This protocol utilizes the condensation of (2-fluorophenyl)(cyclopropyl)methanone with hydrazine hydrate. The fluorine atom at the ortho position is highly activated for Nucleophilic Aromatic Substitution (


) by the hydrazine, followed by intramolecular dehydration to close the pyrazole ring.
Reagents & Materials
  • Precursor: (2-Fluorophenyl)(cyclopropyl)methanone (1.0 equiv)

  • Reagent: Hydrazine hydrate (64-80% solution) (3.0 - 5.0 equiv)

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)

  • Catalyst (Optional): Acetic acid (cat.)

Step-by-Step Procedure
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (2-Fluorophenyl)(cyclopropyl)methanone (20.0 g, 122 mmol) in Ethanol (200 mL).

  • Addition: Add Hydrazine hydrate (18 mL, ~366 mmol) dropwise over 10 minutes at room temperature. Caution: Exothermic.

  • Cyclization: Heat the reaction mixture to reflux (80°C) . Maintain reflux for 6–8 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The ketone spot (

      
      ) should disappear, and a lower fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to ~20% of the original volume.

    • Pour the residue into crushed ice/water (300 mL) with vigorous stirring. The product should precipitate as a solid.

  • Purification:

    • Filter the solid and wash with cold water (

      
       mL) to remove excess hydrazine.
      
    • Recrystallization: Dissolve the crude solid in minimum hot Ethyl Acetate/Hexane (1:4). Cool to 4°C overnight.[1]

    • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Purity: >98% (HPLC)

Application Workflow: Agrochemical Scaffold Integration

Once synthesized, the 3-cyclopropyl-1H-indazole core is typically coupled to a larger scaffold. The most common reaction is N-alkylation or N-arylation to attach the "tail" required for target specificity.

Protocol: Regioselective N1-Arylation (Buchwald-Hartwig)

Direct


 can be difficult with electron-rich aryl halides. Palladium-catalyzed coupling ensures high yield and N1 selectivity over N2.

Reaction Scheme: 3-Cyclopropyl-1H-indazole + Ar-Br ->[Pd catalyst] N1-Aryl-3-Cyclopropylindazole

Reagents
  • Substrate: 3-Cyclopropyl-1H-indazole (1.0 equiv)

  • Partner: Aryl Bromide (e.g., substituted pyridine/benzene) (1.1 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%) - Crucial for N1 selectivity.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Procedure
  • Inerting: Purge reaction vessel with Nitrogen/Argon.

  • Mixing: Add Indazole, Aryl Bromide, Base, and Xantphos to the vessel.

  • Catalyst: Add

    
     last.
    
  • Reaction: Add degassed Dioxane and heat to 100°C for 12 hours.

  • Filtration: Filter through a Celite pad to remove inorganic salts and Pd black.

  • Isolation: Flash chromatography (gradient elution 0-30% EtOAc in Hexanes).

Mechanism of Action & Rationale

The incorporation of 3-cyclopropyl-1H-indazole is often driven by the need to modulate the Ryanodine Receptor (RyR) in insects (e.g., Lepidoptera).

  • Binding Pocket Fit: The indazole nitrogen pairs (N1/N2) often engage in hydrogen bonding or metal coordination within the receptor channel.

  • Lipophilic Clamp: The cyclopropyl group fits into a compact hydrophobic sub-pocket, anchoring the molecule and improving resistance to oxidative metabolism compared to an isopropyl group.

Diagram: Synthesis & Application Workflow

IndazoleWorkflow cluster_SAR SAR Logic Start Start: 2-Fluorophenyl Cyclopropyl Ketone Reagent Reagent: Hydrazine Hydrate Solvent: EtOH, Reflux Start->Reagent Activation Intermediate Intermediate: 3-Cyclopropyl-1H-indazole (Core Scaffold) Reagent->Intermediate Cyclization & Dehydration (Yield: ~90%) Coupling Coupling: Pd-Catalyzed N-Arylation (Ligand: Xantphos) Intermediate->Coupling N1-Functionalization SAR1 Cyclopropyl Group: Hydrophobic Pocket Fit Metabolic Stability Intermediate->SAR1 SAR2 Indazole Nitrogen: H-Bond Acceptor Intermediate->SAR2 Final Final Agrochemical Active (e.g., RyR Modulator) Coupling->Final Lead Optimization

Figure 1: Strategic workflow from raw materials to active agrochemical ingredient, highlighting the critical cyclization step and SAR logic.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Incomplete Conversion Hydrazine is wet or old.Use fresh Hydrazine Hydrate (64% or 80%). Increase temp to 100°C (switch solvent to n-Butanol).
N1 vs N2 Regioselectivity (Coupling) Steric hindrance or wrong ligand.Use Xantphos or BrettPhos . Large bite-angle ligands favor the thermodynamic N1 product.
Product Coloration Oxidation of hydrazine residues.Ensure thorough water wash during workup. Recrystallize from EtOAc/Hexane immediately.
Low Yield in Cyclization Loss of product in mother liquor.The product is moderately soluble in ethanol. Concentrate mother liquor further or salt out with brine.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood with double gloves (Nitrile/Neoprene). Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

  • 3-Cyclopropyl-1H-indazole: Treat as a potential irritant. Standard PPE (Lab coat, goggles, gloves) required.

References

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Amination. National Institutes of Health (NIH). Available at: [Link]

  • Indazole derivatives and a pesticide composition containing the same (WO2012081916A2).Google Patents.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (MDPI). Available at: [Link][1][2][3]

  • PubChem Compound Summary for CID 9221, 1H-Indazole. National Center for Biotechnology Information. Available at: [Link]

  • Indazole synthesis: [3+2] annulation approach. Organic Chemistry Portal. Available at: [Link]

Sources

molecular docking studies of 3-Cyclopropyl-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Molecular Docking of 3-Cyclopropyl-1H-indazole Derivatives

Executive Summary

This guide details the standard operating procedure (SOP) for molecular docking studies of 3-Cyclopropyl-1H-indazole derivatives . These scaffolds are privileged structures in medicinal chemistry, widely recognized for their efficacy as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), particularly VEGFR-2, PDGFR, and FGFR.

The 3-cyclopropyl substituent provides unique pharmacokinetic benefits, including metabolic stability and enhanced lipophilicity, while acting as a steric probe for hydrophobic pockets (e.g., the gatekeeper region). However, its steric bulk requires precise conformational handling during docking to avoid false-negative scoring due to clashes.

Scientific Rationale & Mechanism

The Pharmacophore: Why 3-Cyclopropyl-1H-indazole?
  • Indazole Core (Hinge Binder): The 1H-indazole moiety mimics the adenine ring of ATP. The nitrogen atoms (N1/N2) typically form bidentate hydrogen bonds with the kinase "hinge region" backbone (e.g., Cys919 in VEGFR-2).

  • 3-Cyclopropyl Group (Hydrophobic Anchor): Unlike flexible alkyl chains, the cyclopropyl ring is rigid and electron-rich. It targets the hydrophobic "Selectivity Pocket" adjacent to the ATP site, often displacing unstable water molecules to gain entropic favorability.

Critical Docking Challenges
  • Tautomer Ambiguity: Indazoles exist in dynamic equilibrium between 1H and 2H tautomers. Neglecting the 2H tautomer can lead to missed binding modes.

  • Ring Strain: The cyclopropyl ring has high torsional strain (~27.5 kcal/mol). Force fields must be set to prevent unrealistic ring opening or distortion during minimization.

Experimental Protocol

Phase 1: Ligand Preparation (The "Garbage In, Garbage Out" Filter)

Objective: Generate biologically relevant conformers and protonation states.

  • Structure Generation:

    • Draw the 2D structure of the 3-cyclopropyl-1H-indazole derivative.

    • Step 1.1 (Tautomer Enumeration): Generate both 1H-indazole and 2H-indazole tautomers.

      • Rationale: While 1H is thermodynamically preferred in solution, the 2H form often binds to specific kinase pockets (e.g., when acting as a hydrogen bond acceptor).

  • 3D Optimization:

    • Step 1.2 (Energy Minimization): Use the OPLS3e or MMFF94 force field.

    • Constraint: Apply a high torsional barrier to the cyclopropyl ring to maintain planarity of the C-C-C bonds (internal angles ~60°).

  • Stereoisomerism: If the derivative contains chiral centers on the cyclopropyl substituents, generate all R/S stereoisomers.

Phase 2: Receptor Preparation (Target: VEGFR-2)

Objective: Prepare a "dockable" protein surface that mimics the physiological state.

  • PDB Selection:

    • Primary Target: VEGFR-2 (KDR).

    • Recommended PDB: 4AGD (Co-crystallized with Axitinib, an indazole analog).

    • Self-Validating Check: Ensure Resolution < 2.5 Å and R-free < 0.25.

  • Pre-processing:

    • Step 2.1: Remove non-essential waters. Crucial Exception: Keep the "catalytic water" often found bridging the ligand and the DFG-motif (Asp-Phe-Gly).

    • Step 2.2: Protonate Histidine residues based on local H-bond networks (typically HIE or HID states).

  • Grid Generation:

    • Center: Centered on the centroid of the co-crystallized ligand (Axitinib).

    • Dimensions:

      
       Å. This covers the Adenine pocket, Gatekeeper region, and DFG-out pocket.
      
Phase 3: Molecular Docking Execution

Software: AutoDock Vina / Glide SP (Standard Precision)

  • Parameter Setup:

    • Exhaustiveness: Set to 32 (High). The cyclopropyl group requires dense sampling to find the optimal hydrophobic fit without steric clash.

    • Scoring Function: Vina Score or GlideScore (Empirical + Solvation terms).

  • Execution Loop:

    • Dock all tautomers (1H and 2H).

    • Dock all stereoisomers.

  • Self-Validating Control (Redocking):

    • Extract the native ligand (Axitinib) from 4AGD.

    • Redock it using the same parameters.

    • Pass Criteria: RMSD between docked pose and crystal pose must be < 2.0 Å .

Data Analysis & Visualization

Workflow Diagram

The following diagram illustrates the logical flow from ligand design to hit validation.

DockingWorkflow Start Start: 3-Cyclopropyl-1H-indazole Design LigandPrep Ligand Prep: Generate 1H/2H Tautomers Preserve Cyclopropyl Geometry Start->LigandPrep ProteinPrep Protein Prep (VEGFR-2): PDB: 4AGD Preserve Catalytic Waters Start->ProteinPrep Docking Docking Execution: Exhaustiveness: 32 Algorithm: Genetic/Lamarckian LigandPrep->Docking GridGen Grid Generation: Center on ATP Pocket Size: 20x20x20 Å ProteinPrep->GridGen GridGen->Docking Validation Validation: Redocking RMSD < 2.0 Å Docking->Validation Validation->Docking If Fail (Refine Grid) Analysis Interaction Profiling: Hinge H-Bonds (Cys919) Hydrophobic Fit (Val848) Validation->Analysis If Pass

Figure 1: Step-by-step computational workflow for docking indazole derivatives.

Interaction Network Diagram

This diagram details the specific molecular interactions required for a "High Confidence" hit.

InteractionMap Indazole Indazole Core (N1/N2) Cys919 Cys919 (Hinge Region) Indazole->Cys919 H-Bond (Donor/Acceptor) Glu885 Glu885 (Alpha Helix) Indazole->Glu885 Water-Mediated H-Bond Cyclopropyl 3-Cyclopropyl Group Val848 Val848 (Gatekeeper) Cyclopropyl->Val848 Hydrophobic/Van der Waals Substituents C5/C6 Substituents Phe1047 Phe1047 (DFG Motif) Substituents->Phe1047 Pi-Pi Stacking

Figure 2: Critical binding interaction map for VEGFR-2 inhibition.

Results Interpretation & Scoring

Summarize your docking results using the following table format to facilitate SAR (Structure-Activity Relationship) analysis.

Compound IDTautomerBinding Energy (kcal/mol)Hinge H-Bond (Dist Å)RMSD vs Native (Å)Key Hydrophobic Contacts
Ref (Axitinib) 1H-10.4Cys919 (2.1 Å)0.85Val848, Leu840
Indazole-3a 1H-9.8Cys919 (2.2 Å)N/AVal848 (Cyclopropyl)
Indazole-3b 2H-6.2NoneN/AClash with Leu1035

Pass Criteria:

  • Binding Energy:

    
     kcal/mol (for nanomolar potency candidates).
    
  • Pose Geometry: The indazole plane must be parallel to the hinge region vector.

  • Cyclopropyl Fit: The ring must reside in the hydrophobic pocket defined by Val848 and Ala866 without intersecting the Van der Waals radii of the protein atoms.

References

  • Target Identification: Chabukswar, A. et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. Link

  • Structural Basis: McTigue, M. et al. (2012). Molecular conformations, interactions, and populations associated with tyrosine kinase inhibitor binding. Protein Science (PDB ID: 4AGD). Link

  • Indazole SAR: Zhang, L. et al. (2023).[1][2] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Link

  • Docking Methodology: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

Sources

development of 3-Cyclopropyl-1H-indazole-based therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of 3-Cyclopropyl-1H-indazole-based Therapeutics

Part 1: Executive Summary & Rational Design

The 3-cyclopropyl-1H-indazole scaffold has emerged as a "privileged structure" in modern oncology and infectious disease therapeutics. Unlike the general indazole core, the specific introduction of a cyclopropyl group at the C-3 position serves a dual purpose in rational drug design:

  • Conformational Restriction & Hydrophobic Filling: The cyclopropyl ring acts as a bioisostere for isopropyl or ethyl groups but with a rigid geometry that perfectly fills the hydrophobic "back pocket" (Gatekeeper region) of many kinases (e.g., TTK , PLK4 , TRK ).

  • Metabolic Stability: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than acyclic alkyl C-H bonds, significantly reducing susceptibility to CYP450-mediated oxidation (dealkylation) compared to ethyl or isopropyl analogs.

This guide details the synthesis, biological validation, and optimization protocols for developing therapeutics based on this specific scaffold, using the TTK inhibitor CFI-401870 as a primary reference model.

Part 2: Chemical Synthesis Protocols

The synthesis of 3-cyclopropyl-1H-indazole derivatives requires precise regiocontrol, particularly during N-alkylation and C-3 functionalization.

Workflow Diagram: Modular Synthesis Strategy

Synthesis_Workflow Figure 1: Modular Synthesis of 3-Cyclopropyl-1H-indazole Scaffold Start Starting Material: 2-Fluorobenzonitrile Step1 Step 1: Hydrazine Cyclization (Formation of 3-Amino-1H-indazole) Start->Step1 N2H4.H2O, 120°C Step2 Step 2: Sandmeyer Reaction (Conversion to 3-Iodo-1H-indazole) Step1->Step2 NaNO2, KI, H+ Step3 Step 3: SEM Protection (Regioselective N1-Protection) Step2->Step3 SEM-Cl, NaH, DMF Step4 Step 4: Suzuki-Miyaura Coupling (Cyclopropylboronic acid + Pd cat.) Step3->Step4 Cyclopropyl-B(OH)2 Pd(dppf)Cl2, K2CO3 Step5 Step 5: C-5/C-6 Functionalization (Buchwald-Hartwig Amination) Step4->Step5 R-NH2, Pd2(dba)3 Final Final Product: 3-Cyclopropyl-1H-indazole Derivative Step5->Final Deprotection (TFA)

Detailed Protocol: C-3 Cyclopropylation

Objective: To introduce the cyclopropyl moiety at the C-3 position of the indazole core with high yield and minimal homocoupling.

Reagents:

  • Substrate: 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (1.0 eq)

  • Boron Source: Cyclopropylboronic acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1 v/v)

Procedure:

  • Degassing: Charge a reaction vial with the substrate, cyclopropylboronic acid, and base. Evacuate and backfill with Argon (3 cycles).

  • Catalyst Addition: Add the Palladium catalyst under a positive stream of Argon.

  • Solvent Addition: Add degassed Toluene/Water mixture.

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours . Monitor by LC-MS for the disappearance of the aryl iodide.

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Note (Author's Insight):

Do not use standard Pd(PPh₃)₄ if steric hindrance is present at the N-1 position. The bidentate ligand in Pd(dppf)Cl₂ prevents catalyst decomposition at the elevated temperatures required for cyclopropyl coupling, which is notoriously slower than aryl-aryl couplings.

Part 3: Biological Evaluation & Assay Protocols

Once synthesized, the 3-cyclopropyl-1H-indazole derivatives must be profiled for kinase selectivity. The cyclopropyl group often imparts selectivity by discriminating against kinases with smaller gatekeeper residues.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

Target: TTK (Mps1) or PLK4. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Preparation: Prepare 3x enzyme solution (TTK kinase domain) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 50 nL of compound (in 100% DMSO) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Incubation: Add 5 µL of 3x Enzyme solution. Incubate for 15 mins at RT to allow compound-enzyme binding.

  • Start Reaction: Add 10 µL of Substrate Mix (Fluorescein-labeled peptide + ATP at K_m).

  • Termination: After 60 mins, add 10 µL of EDTA-containing detection reagent.

  • Read: Measure fluorescence ratio (Emission at 665 nm / 520 nm) on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition =


. Fit data to a 4-parameter logistic equation to determine IC₅₀.
Protocol B: Cellular Target Engagement (NanoBRET)

To verify that the 3-cyclopropyl analog permeates the cell membrane and binds the target in a physiological environment.

  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc fusion protein.

  • Tracer Addition: Treat cells with a cell-permeable fluorescent tracer known to bind the ATP pocket of the target kinase.

  • Competition: Add the test compound (3-cyclopropyl derivative) in a dose-response format.

  • Measurement: If the compound binds the target, it displaces the tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).

  • Result: A decrease in BRET ratio confirms intracellular target engagement.

Part 4: ADME/Tox Optimization (The Cyclopropyl Advantage)

The primary reason to select a 3-cyclopropyl group over a 3-isopropyl group is metabolic stability.

Comparative Metabolic Stability Protocol:

  • System: Human Liver Microsomes (HLM).

  • Test Compounds: 3-Cyclopropyl-1H-indazole vs. 3-Isopropyl-1H-indazole analog.

  • Incubation: 1 µM compound + 0.5 mg/mL HLM + NADPH regenerating system at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of remaining parent compound.

  • Calculation:

    
    .
    

Expected Outcome: The 3-cyclopropyl analog typically exhibits a 2-3x longer half-life due to the resistance of the strained cyclopropyl ring to CYP-mediated hydroxylation, whereas the isopropyl group is a "metabolic soft spot."

Part 5: Case Study & Mechanism of Action

Compound: CFI-401870 (TTK Inhibitor) Core: 3-Cyclopropyl-1H-indazole Mechanism: ATP-competitive inhibition preventing chromosome misalignment.

Signaling Pathway Diagram

MOA_Pathway Figure 2: Mechanism of Action for TTK Inhibition by Indazole Scaffold Drug 3-Cyclopropyl-1H-indazole (Inhibitor) Target TTK / Mps1 Kinase (Spindle Assembly Checkpoint) Drug->Target Inhibits (IC50 < 10 nM) Effect Checkpoint Override Drug->Effect Induces Substrate Spindle Checkpoint Proteins (Mad1, Bub1) Target->Substrate Phosphorylation (Blocked) Outcome Mitotic Catastrophe & Apoptosis in Cancer Cells Effect->Outcome Leads to

[3] SAR Insight: In CFI-401870, the 3-cyclopropyl group is critical. SAR studies demonstrated that replacing it with a methyl group reduced potency by 10-fold (loss of hydrophobic contact), while replacing it with a phenyl group introduced steric clash with the gatekeeper residue, abolishing activity.

References

  • Liu, Y., et al. (2016). "Discovery of CFI-401870, a Potent, Selective and Orally Bioavailable TTK Inhibitor." ACS Medicinal Chemistry Letters. Link

  • Manna, S., et al. (2023). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules. Link

  • Pauls, H. W., et al. (2012). "Indazole Inhibitors of TTK Protein Kinase." Patent WO2012122639. Link

  • Wallace, M. (2014). "The Discovery of Novel 3-(pyrazin-2-yl)-1H-indazoles as Potent Pan-Pim Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Wray, B. C., & Stambuli, J. P. (2010). "Synthesis of N-Aryl-1H-indazoles via Palladium-Catalyzed Intramolecular C-N Bond Formation." Organic Letters. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Cyclopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Cyclopropyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity 3-Cyclopropyl-1H-indazole in your laboratory experiments. The indazole nucleus is a privileged scaffold in medicinal chemistry, making the purity of its derivatives critical for reliable biological and pharmacological studies.[1][2][3] This document will address common purification challenges in a question-and-answer format, offering expert insights and actionable protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

My crude 3-Cyclopropyl-1H-indazole product is an oil or a low-melting solid that is difficult to handle. How can I solidify it for easier purification?

Answer:

This is a common issue when residual solvents or low-melting impurities are present. Before proceeding with more rigorous purification, it's crucial to obtain a solid material.

  • Expert Insight: The physical state of your crude product is an important preliminary diagnostic tool. Oils or gums often suggest the presence of residual high-boiling solvents (e.g., DMF, DMSO) or impurities that depress the melting point.

  • Troubleshooting Protocol:

    • Solvent Removal: Ensure your crude product is thoroughly dried under high vacuum. If high-boiling solvents were used in the synthesis, consider an aqueous work-up followed by extraction with a volatile organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Trituration: This technique involves "washing" the crude oil or gum with a solvent in which the desired product is sparingly soluble, but the impurities are soluble.

      • Add a small amount of a non-polar solvent like hexanes, pentane, or diethyl ether to your crude material.

      • Stir or sonicate the mixture. The desired 3-Cyclopropyl-1H-indazole should precipitate as a solid, while the impurities remain in the solvent.

      • Isolate the solid by filtration and wash with a small amount of the cold trituration solvent.

    • "Salting Out": If the product is in an aqueous layer and is resistant to extraction, adding a saturated salt solution (brine) can decrease its solubility in the aqueous phase, promoting either precipitation or easier extraction.

After synthesis, I have a mixture of 1H- and 2H-indazole isomers. How can I separate them?

Answer:

The formation of regioisomers is a common challenge in the synthesis of substituted indazoles. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3] Separation can typically be achieved by leveraging differences in their physical properties, such as polarity and solubility.

  • Expert Insight: The difference in the position of the proton on the pyrazole ring leads to a significant difference in the dipole moment and hydrogen bonding capability of the two isomers. The 1H-indazole is generally more polar and can act as a hydrogen bond donor, while the 2H-indazole is less polar. This difference is the key to their separation by chromatography.

  • Troubleshooting Protocol: Column Chromatography

    • Stationary Phase: Standard silica gel is usually effective.

    • Mobile Phase Selection: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity.

      • Begin with a low polarity eluent such as 100% hexanes or a mixture of hexanes and ethyl acetate (e.g., 95:5).

      • Gradually increase the proportion of the more polar solvent (ethyl acetate). The less polar 2H-isomer will typically elute first, followed by the more polar 1H-isomer.

    • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate or UV visualization).

A patent for separating substituted indazole isomers suggests recrystallization from mixed solvent systems like acetone/water, ethanol/water, or methanol/water.[4]

My 3-Cyclopropyl-1H-indazole has a persistent yellow or brown color. What causes this and how can I decolorize it?

Answer:

Color in the final product often indicates the presence of minor, highly conjugated impurities or degradation products formed during the synthesis or work-up.

  • Expert Insight: Oxidized species or byproducts from certain synthetic routes, especially those involving nitro-group reduction or high temperatures, can lead to colored impurities.

  • Troubleshooting Protocol:

    • Activated Carbon Treatment: This is a classic and effective method for removing colored impurities.

      • Dissolve the crude product in a suitable hot solvent (e.g., ethanol, ethyl acetate).

      • Add a small amount of activated carbon (typically 1-5% by weight).

      • Heat the mixture at reflux for a short period (10-15 minutes).

      • Perform a hot filtration through a pad of celite to remove the activated carbon.

      • Allow the filtrate to cool slowly for recrystallization.

    • Recrystallization: Often, the colored impurities are present in small amounts and can be removed by careful recrystallization, as they will remain in the mother liquor.

I am struggling to find a suitable recrystallization solvent for 3-Cyclopropyl-1H-indazole. What is a systematic approach to solvent selection?

Answer:

Recrystallization is a powerful technique for achieving high purity, but its success is highly dependent on the choice of solvent.[5] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Expert Insight: A systematic screening of solvents with varying polarities is the most efficient way to identify a suitable recrystallization system. For indazole derivatives, solvents like ethanol, isopropyl alcohol, and mixed solvent systems are often effective.[6]

  • Troubleshooting Protocol: Solvent Screening

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • Add a small volume (0.5-1 mL) of a different solvent to each test tube. Test a range of solvents from non-polar to polar (e.g., hexanes, toluene, ethyl acetate, acetone, ethanol, water).

    • Observe the solubility at room temperature. The ideal solvent will show low solubility.

    • Heat the test tubes with low room-temperature solubility. The compound should fully dissolve at the boiling point of the solvent.

    • Allow the dissolved samples to cool to room temperature and then in an ice bath.[5] Abundant crystal formation indicates a good solvent.

    • If a single solvent is not ideal, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the solid and then allow it to cool.

Solvent System Polarity Typical Application for Indazoles
Ethanol/WaterPolarGood for moderately polar indazoles.[6]
Isopropyl Alcohol (IPA)PolarOften used for recrystallizing indazole derivatives.[6]
Ethyl Acetate/HexanesMedium/Non-polarA versatile system for a wide range of polarities.
TolueneNon-polarCan be effective for less polar indazoles.
How can I assess the purity of my final 3-Cyclopropyl-1H-indazole product?

Answer:

Purity assessment is a critical final step. A combination of analytical techniques should be used to confirm the identity and purity of your compound.

  • Expert Insight: No single technique can definitively prove purity. Orthogonal methods that measure different properties of the compound should be employed for a comprehensive assessment. High-purity standards (≥99%) are often required for pharmaceutical applications.[7]

  • Recommended Analytical Workflow:

G cluster_0 Purity Assessment Workflow A Purified 3-Cyclopropyl-1H-indazole B TLC Analysis (Single Spot?) A->B C Melting Point Analysis (Sharp Range?) B->C D HPLC Analysis (Single Peak >99%?) C->D E NMR Spectroscopy (1H, 13C) (Correct Structure?) D->E F Mass Spectrometry (Correct Mass?) E->F G High Purity Confirmed F->G

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side reactions in the synthesis of 3-substituted indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Substituted Indazoles

Introduction

The 3-substituted indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core isostere for indole in kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. However, its amphoteric nature and tautomeric equilibrium create a "minefield" of side reactions.

This guide moves beyond standard textbook procedures to address the causality of failure . We focus on the three most critical synthetic bottlenecks: Regioselective N-Alkylation , Palladium-Catalyzed C3-Functionalization , and Ring-Closure Artifacts .

Module 1: The Regioselectivity Challenge (N1 vs. N2)

The Problem: Users frequently report obtaining inseparable mixtures of N1- and N2-alkylated products. While N1-alkylation is thermodynamically favored, N2-alkylation is often kinetically accessible, leading to yield loss and purification nightmares.

Mechanistic Insight: The indazole ring exists in a tautomeric equilibrium between 1H-indazole and 2H-indazole.[1]

  • Thermodynamics: The 1H-tautomer is approximately 4.5 kcal/mol more stable than the 2H-tautomer due to the preservation of the benzenoid system.

  • Kinetics: The N2 position, having higher electron density in the anion form (under certain conditions) and less steric hindrance from the C7 proton, can react faster with "hard" electrophiles or under specific solvent conditions.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
High N2 isomer content Use of "hard" electrophiles (e.g., alkyl chlorides) or polar aprotic solvents that separate ion pairs.Switch to Thermodynamic Control: Use high temperatures (Reflux in Toluene) to allow equilibration to the N1 product. Change Base: Switch to NaH/THF or Cs₂CO₃/DMF.
50:50 Mixture Uncontrolled alkylation under kinetic conditions (e.g., RT, weak base).Protect N1: Use a bulky protecting group like THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) which selectively goes to N1 (or N2 depending on conditions) before functionalizing C3.
N2 Selectivity Desired (but getting N1) Standard alkylation conditions favor N1.Use Trichloroacetimidates: Reacting indazoles with alkyl trichloroacetimidates under Lewis acid catalysis favors N2 alkylation via an SN1-like mechanism.

Visualizing the Pathway:

IndazoleRegio cluster_conditions Reaction Conditions Indazole Indazole Tautomers (1H <-> 2H Equilibrium) Anion Indazolyl Anion (Delocalized Charge) Indazole->Anion Base (NaH, Cs2CO3) Kinetic Kinetic Control (Low Temp, Polar Aprotic) Anion->Kinetic Fast Attack Thermo Thermodynamic Control (High Temp, Non-polar) Anion->Thermo Equilibration N2_Prod N2-Alkyl Indazole (Kinetic Product) Kinetic->N2_Prod Major Path N1_Prod N1-Alkyl Indazole (Thermodynamic Product) Thermo->N1_Prod Major Path N2_Prod->N1_Prod Thermal Rearrangement (if reversible)

Figure 1: Bifurcation of reaction pathways governed by kinetic vs. thermodynamic control.

Module 2: Palladium-Catalyzed C3-Functionalization

The Problem: Direct C-H activation or cross-coupling at the C3 position often results in catalyst poisoning or dehalogenation (if a halogen is present on the benzene ring), rather than the desired C-C bond formation.

Mechanistic Insight: The free Nitrogen (N1 or N2) is a potent sigma-donor. It binds to the Pd(II) center, displacing phosphine ligands and forming a stable, unreactive "heterocycle-Pd" complex (Catalyst Arrest). Furthermore, oxidative addition into C3-H bonds is slower than C-Halogen bonds, leading to scrambling.

Protocol: C3-Arylation via C-H Activation (Self-Validating) To avoid catalyst death, we use a transient directing group or N-protection strategy.

  • Substrate Prep: Protect N1 with a SEM group. (Free NH is fatal to this reaction).

  • Catalyst System: Pd(OAc)₂ (5 mol%) + P(t-Bu)₃ (10 mol%). Note: Bulky phosphines prevent N-coordination.

  • Base/Additives: K₂CO₃ (2 equiv) + Pivalic Acid (30 mol%). Pivalic acid acts as a proton shuttle (CMD mechanism).

  • Execution: Heat to 100°C in Toluene under Argon.

Troubleshooting Guide:

IssueDiagnosisSolution
No Reaction (SM Recovery) Catalyst Poisoning. The Pd is stuck to the nitrogen.Protect the Nitrogen. Use N-Methyl, N-SEM, or N-THP. Free indazoles rarely work in C-H activation.
Dehalogenation (e.g., 5-Br lost) Pd inserted into C-Br instead of C-H.Switch Strategy: Use C3-Iodo indazole (prepared via I₂/KOH) and perform a standard Suzuki coupling instead of C-H activation.
Homocoupling (Biaryl formation) Oxidant issues or ligand exchange failure.Degas Solvents: Oxygen promotes homocoupling. Ensure rigorous Argon sparging.

Visualizing the Catalyst Poisoning:

PdPoison Pd_Active Active Pd(0) Species OxAdd Oxidative Addition (Ar-X or C-H) Pd_Active->OxAdd Normal Cycle Coordination N-Coordination (Catalyst Poisoning) Pd_Active->Coordination Unprotected Nitrogen Product C3-Functionalized Product OxAdd->Product Reductive Elimination DeadCat Inactive Pd-Indazole Complex Coordination->DeadCat Irreversible Binding

Figure 2: The "Catalyst Death" pathway caused by unprotected indazole nitrogens.

Module 3: Ring Closure via Diazotization

The Problem: When synthesizing the indazole core from 2-amino-substituted benzenes (e.g., 2-aminobenzyl amines or ketones) via diazotization, users often observe the formation of azo-dimers or triazenes instead of cyclization.

Mechanistic Insight: Diazotization generates a highly electrophilic diazonium species. If the ring closure (intramolecular attack) is slow, the diazonium ion will react with the unreacted amine starting material (intermolecular attack), forming an azo dye (N=N coupling).

Critical Control Points:

  • Acidity: The reaction must be kept strongly acidic (pH < 2) to protonate the unreacted amine, rendering it non-nucleophilic and preventing intermolecular coupling.

  • Dilution: High concentration favors intermolecular dimerization. Run cyclizations at <0.1 M.

  • Temperature: Maintain <5°C during nitrite addition. Allow warming only after diazonium formation is complete to promote cyclization.

FAQ:

  • Q: My reaction turned bright red/orange. What happened?

    • A: You formed an azo dye.[2][3][4][5] This indicates your pH was too high, allowing unreacted amine to couple with the diazonium salt.

  • Q: Can I use isoamyl nitrite instead of NaNO₂?

    • A: Yes, in organic solvents (e.g., acetic acid/benzene). This is often cleaner for lipophilic substrates and avoids the "salting out" effects of aqueous NaNO₂.

References

  • Regioselective N-Alkylation Mechanisms

    • Hunt et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Max Planck Society. Available at: [Link]

    • Pfizer Global R&D. "Development of a selective and scalable N1-indazole alkylation." RSC Advances, 2024. Available at: [Link]

  • Palladium-Catalyzed Functionalization

    • Li et al.[5] "Palladium-Catalyzed C-H Activation/Intramolecular Amination." Organic Letters, ACS Publications. Available at: [Link]

    • Giraud et al. "C3-Indazole Functionalization: A Review." Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Diazotization & Cyclization

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Technical Support Center: Optimization of Reaction Conditions for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this privileged scaffold. Instead of a generic overview, we will address specific, common challenges encountered in the lab through a troubleshooting-focused, question-and-answer format. Our goal is to provide not just solutions, but the underlying chemical logic to empower you to rationalize and optimize your reaction conditions effectively.

Section 1: General Troubleshooting & Reaction Monitoring

This section addresses foundational issues related to reaction setup and monitoring, which are often the root cause of failed or suboptimal experiments.

FAQ 1: My indazole synthesis is stalled; TLC analysis shows only starting material even after several hours. What are the primary factors to investigate?

Answer: A stalled reaction points to a fundamental issue with activation energy, reagent viability, or catalytic activity. Here is a systematic approach to troubleshooting:

  • Thermal Conditions: Many indazole syntheses, particularly intramolecular cyclizations, require sufficient thermal energy.[1] If you are running the reaction at room temperature, consider incrementally increasing the heat. For instance, methods involving reductive cyclization of nitroarenes or intramolecular C-N bond formation are often performed at elevated temperatures, ranging from 60 °C to 120 °C.[2][3]

  • Catalyst Activity (for catalyzed reactions):

    • Heterogeneous Catalysts: Catalysts like copper nanoparticles on charcoal (Cu/C) can lose activity over time.[4] Ensure your catalyst is fresh or properly stored.

    • Homogeneous Catalysts: Palladium or copper complexes can be sensitive to air and moisture.[5] Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon) if the chosen catalyst requires it. The oxidation state of the metal is critical; for example, Cu(I) is often the active species in coupling reactions.

  • Reagent Quality:

    • Hydrazine Derivatives: Hydrazines can degrade upon storage. Use a freshly opened bottle or purify stored material if its quality is suspect.

    • Bases: Strong bases like potassium tert-butoxide or Cs₂CO₃ are often hygroscopic. Using a clumpy or old base can prevent efficient deprotonation, halting the reaction.[3][6]

  • Solvent Choice: The solvent must fully dissolve your starting materials at the reaction temperature. If you observe poor solubility, switch to a more appropriate solvent. Polar aprotic solvents like DMSO and DMF are common choices due to their excellent solvating power and high boiling points, though they can be difficult to remove during workup.[1]

Troubleshooting Workflow for a Stalled Reaction

Below is a logical workflow to diagnose a non-reactive synthesis.

G Start Reaction Stalled (TLC shows SM) Check_Temp Is Temperature Optimal for this Reaction Type? Start->Check_Temp Check_Catalyst Is the Catalyst Active and Handled Correctly? Check_Temp->Check_Catalyst No Increase_Temp Action: Increase Temperature Incrementally (e.g., 20°C steps) Check_Temp->Increase_Temp Yes Check_Reagents Are Reagents (Base, Hydrazine, etc.) High Quality? Check_Catalyst->Check_Reagents No Inert_Atmo Action: Re-run Under Inert Atmosphere Use Fresh Catalyst Check_Catalyst->Inert_Atmo Yes Check_Solvent Are Starting Materials Fully Solubilized? Check_Reagents->Check_Solvent No Fresh_Reagents Action: Use Freshly Opened/Purified Reagents Check_Reagents->Fresh_Reagents Yes Change_Solvent Action: Switch to a Higher Boiling/ More Polar Solvent (e.g., Dioxane, DMF) Check_Solvent->Change_Solvent No Success Reaction Proceeds Check_Solvent->Success Yes Increase_Temp->Success Inert_Atmo->Success Fresh_Reagents->Success Change_Solvent->Success

Caption: A systematic workflow for troubleshooting stalled indazole synthesis reactions.

Section 2: Yield and Selectivity Optimization

Low yields and poor regioselectivity are the most common optimization challenges. This section provides targeted advice for improving these critical parameters.

FAQ 2: My reaction gives a low yield of the desired indazole, with many side products. How can I improve this?

Answer: Low yields coupled with side product formation suggest that side reactions are outcompeting the desired cyclization pathway. The key is to identify the cause and adjust conditions to favor your target reaction.

  • Cause - Dimerization/Polymerization: Some starting materials, especially those with multiple reactive sites, can self-condense.[1]

    • Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of intermolecular reactions and favor the intramolecular cyclization. Add one of the reagents slowly via syringe pump to maintain its low concentration in the reaction vessel.

  • Cause - Side Reactions with Solvent: Solvents like DMF can decompose at high temperatures in the presence of strong bases, leading to impurities.

    • Solution: Switch to a more inert solvent like dioxane, toluene, or xylene if high temperatures are required.

  • Cause - Incorrect Stoichiometry: Using a large excess of a reagent, such as a base or hydrazine, can promote unwanted side reactions.

    • Solution: Perform a stoichiometry screen. Systematically vary the equivalents of your key reagents (e.g., 1.1, 1.5, 2.0 eq.) to find the optimal balance that maximizes yield while minimizing byproducts.

FAQ 3: I am getting a mixture of 1H- and 2H-indazole isomers. How can I control the regioselectivity?

Answer: The formation of 1H- vs. 2H-indazoles is a classic regioselectivity challenge dictated by both kinetic and thermodynamic factors, as well as the specific synthetic route.[7] The 1H-tautomer is generally more thermodynamically stable.[7]

  • Choice of Synthetic Route: The most reliable way to control regioselectivity is to choose a synthesis method that intrinsically favors one isomer.

    • For 2H-Indazoles: The reductive cyclization of o-nitrobenzaldimines is a powerful method for selectively producing 2H-indazoles.[3] Similarly, copper-catalyzed three-component reactions of 2-halobenzaldehydes, primary amines, and sodium azide are reported to yield 2H-indazoles.[3][4]

    • For 1H-Indazoles: Traditional methods like the cyclization of o-haloaryl N-sulfonylhydrazones or the reaction of o-aminobenzoximes often favor the 1H-indazole product.[1][5]

  • Steric and Electronic Effects: The substituents on your starting materials can direct the cyclization. Bulky groups on the incoming nitrogen nucleophile (e.g., a bulky alkyl or aryl amine in a multi-component reaction) may favor substitution at the less sterically hindered N2 position.

  • Base and Solvent Effects: In reactions where both isomers can form, the choice of base and solvent can influence the ratio. For instance, in the synthesis of N-aryl-1H-indazoles from arylamino oximes, 2-aminopyridine as a base promotes the formation of the indazole, whereas triethylamine favors the formation of a benzimidazole byproduct.[6] This highlights the crucial role of the base in directing the reaction pathway.

Factors Influencing N1 vs. N2 Regioselectivity

G Title Controlling Indazole Regioselectivity Route Synthetic Route N1_Product Favors 1H-Indazole (Thermodynamically Stable) Route->N1_Product e.g., Cyclization of o-haloaryl hydrazones N2_Product Favors 2H-Indazole Route->N2_Product e.g., Reductive cyclization of o-nitrobenzaldimines Sterics Steric Hindrance Sterics->N2_Product Bulky N-substituent Base Base/Catalyst System Base->N1_Product e.g., 2-aminopyridine in arylamino oxime cyclization

Caption: Key experimental factors that direct the regioselective synthesis of 1H- versus 2H-indazoles.

Section 3: Key Parameter Optimization Tables

For efficient optimization, key reaction parameters can be screened. The following tables provide starting points based on literature precedents.

Table 1: Catalyst & Base Selection for Common Indazole Syntheses
Synthesis TypeSubstratesCatalyst SystemBaseTypical Temp. (°C)Target ProductReference
Three-Component 2-halobenzaldehyde, amine, NaN₃Cu₂O-NPs or Cu/CNone (or amine acts as base)80 - 1102H-Indazole[3][4]
Intramolecular C-N Coupling o-haloaryl N-sulfonylhydrazoneCu(OAc)₂·H₂O or CuIK₂CO₃ or Cs₂CO₃80 - 1201H-Indazole[5]
Intramolecular N-Arylation N-aryl-N-(o-bromobenzyl)hydrazinePd(OAc)₂, t-Bu₃PHBF₄Cs₂CO₃1202H-Indazole[3]
Reductive Cyclization o-nitrobenzaldimineTri-n-butylphosphineNone (reductant)25 - 802H-Indazole[3]
[3+2] Cycloaddition Aryne precursor, HydrazoneCsF or TBAFNone (fluoride source)Room Temp1H-Indazole[6]
Table 2: Solvent Selection Guide
SolventBoiling Point (°C)PolarityKey Characteristics & Use Cases
DMSO 189HighExcellent dissolving power for many substrates. Can be difficult to remove.
DMF 153HighGood general-purpose polar aprotic solvent. Can decompose at high temps.
Dioxane 101MediumGood for reactions requiring moderate heat. Less reactive than DMF/DMSO.
Toluene 111LowUseful for reactions requiring azeotropic removal of water.
PEG 300 >200HighA "green" solvent option, useful for copper-catalyzed reactions.[3]
Ethanol 78HighCommon for reactions with hydrazine salts, often under acidic conditions.[1]

Section 4: Experimental Protocol Example

This section provides a representative, detailed protocol for a common indazole synthesis to illustrate best practices.

Protocol: Copper-Catalyzed Synthesis of a 2-Aryl-2H-Indazole

This protocol is adapted from literature methods for the three-component synthesis of 2H-indazoles.[3]

Materials:

  • 2-Bromobenzaldehyde (1.0 mmol, 1.0 eq)

  • Aniline (1.1 mmol, 1.1 eq)

  • Sodium Azide (NaN₃) (1.5 mmol, 1.5 eq) (Caution: Highly toxic and potentially explosive)

  • Copper(I) Oxide Nanoparticles (Cu₂O-NPs) (5 mol%)

  • Polyethylene Glycol (PEG 300) (3 mL)

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 mmol), aniline (1.1 mmol), sodium azide (1.5 mmol), and Cu₂O-NPs (5 mol%).

  • Solvent Addition: Add PEG 300 (3 mL) to the flask.

  • Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). Spot the starting material and the reaction mixture. The reaction is complete when the starting aldehyde spot has been completely consumed (typically 6-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by column chromatography on silica gel.[2]

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Load the crude product onto the column.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) to isolate the pure 2-aryl-2H-indazole product.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

References

  • Optimization for synthesis of 2H-indazole. ResearchGate. Available from: [Link]

  • Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. Available from: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. National Institutes of Health (NIH). Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. Available from: [Link]

Sources

Technical Support Center: 3-Cyclopropyl-1H-indazole Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center resource, designed for immediate application in research and drug development workflows.

Topic: Stability Profile & Troubleshooting Guide Compound CAS: 175137-46-9 (Generic ref) | Core Scaffold: Indazole Audience: Medicinal Chemists, Process Chemists, CMC Leads

Executive Technical Summary

3-Cyclopropyl-1H-indazole serves as a critical pharmacophore in kinase inhibitor development (e.g., FGFR, VEGFR targets). Its stability profile is defined by two competing electronic behaviors: the amphoteric nature of the indazole core and the strain energy of the cyclopropyl substituent.

  • Acidic Conditions: High Risk. The primary degradation pathway is acid-catalyzed cyclopropyl ring opening (homoconjugate addition), driven by the stabilization of the resulting carbocation at the C3 position.

  • Basic Conditions: Low Degradation Risk / High Reactivity Risk. The compound is chemically stable to base, but deprotonation (pKa ~13.9) leads to solubility shifts and regioselectivity challenges (N1 vs. N2 alkylation) during synthesis.

Module A: Acidic Stability (Critical Zone)

The Core Issue: Cyclopropyl Ring Opening

Under strong acidic conditions (pH < 1) or in the presence of Lewis acids, the cyclopropyl ring is susceptible to opening. This is not a random decomposition but a mechanistically predictable reaction.

Mechanism of Failure
  • Protonation: The indazole N2 nitrogen is basic (pKa ~1.04). Protonation occurs first.

  • Activation: The protonated indazole acts as an electron-withdrawing group, increasing the electrophilicity of the C3 position.

  • Nucleophilic Attack: In the presence of nucleophiles (Cl⁻, Br⁻, H₂O, ROH), the strained cyclopropyl ring opens to relieve angle strain (approx. 27.5 kcal/mol), typically forming a propyl chain derivative (e.g., 3-(3-chloropropyl)-1H-indazole).

Troubleshooting Guide: Acidic Media
SymptomProbable CauseCorrective Action
Loss of product mass after HCl workup Formation of water-soluble indazolium salt.Adjust aqueous layer to pH ~4-5 to ensure the compound is neutral before extraction.
New peak in LCMS (M+18 or M+36) Ring Opening. M+18 indicates hydration (alcohol formation); M+36 indicates HCl addition (alkyl chloride).STOP. Avoid heating with strong mineral acids (HCl, H₂SO₄). Switch to weaker organic acids (Acetic, Formic) or maintain low temperature (<0°C) if strong acid is mandatory.
Precipitate forms in acidic HPLC Salt formation (Indazolium chloride/triflate) causing solubility crash.Use a gradient starting with lower organic content or switch to a buffered mobile phase (Ammonium Formate).
Visualizing the Pathway

AcidDegradation Fig 1. Acid-catalyzed degradation pathway via nucleophilic ring opening. Start 3-Cyclopropyl-1H-indazole (Neutral) Protonated Indazolium Cation (N2-Protonated) Start->Protonated + H+ (pH < 1) Transition Transition State (Carbocation Character at C3) Protonated->Transition Strain Release Product Ring-Opened Product (e.g., 3-propyl derivative) Transition->Product + Nucleophile (Nu-)

Module B: Basic Stability (Anionic State)

The Core Issue: N-Deprotonation & Regioselectivity

The N1-H proton is acidic (pKa ~13.9). In basic media, the compound exists as an indazolate anion. While the cyclopropyl group is robust against base (no Michael acceptor character), the anion is a bidentate nucleophile.

Troubleshooting Guide: Basic Media
SymptomProbable CauseCorrective Action
Compound disappears into aqueous layer Formation of water-soluble Indazolate anion (pH > 12).Acidify aqueous layer to pH ~7-8 to re-protonate and precipitate the neutral compound for extraction.
Mixture of isomers during alkylation Regioselectivity failure. The anion can react at N1 (thermodynamic) or N2 (kinetic).Control: Use non-polar solvents (DCM, Toluene) to favor N1-alkylation. Use polar aprotic solvents (DMF) and soft electrophiles to influence N2 ratios (though N1 usually predominates).
Low yield in Suzuki Coupling Poisoning of Pd catalyst by free indazole nitrogen.Protect the N1 position (e.g., THP, Boc, SEM) before attempting metal-catalyzed cross-couplings.
Visualizing the Equilibrium

BaseEquilibrium Fig 2. Base-mediated equilibrium and alkylation divergence. Neutral Neutral 1H-Indazole (Insoluble in high pH aq) Anion Indazolate Anion (Water Soluble) Neutral->Anion Base (NaOH, NaH) Anion->Neutral Acid (pH < 10) N1_Product N1-Alkylated Product (Thermodynamic) Anion->N1_Product R-X (Slow/Equil) N2_Product N2-Alkylated Product (Kinetic/Minor) Anion->N2_Product R-X (Fast)

Validated Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this to validate if your specific workup conditions are safe.

  • Preparation: Dissolve 5 mg of 3-Cyclopropyl-1H-indazole in 0.5 mL MeOH.

  • Stress Induction: Add 0.5 mL of 1M HCl (aqueous).

  • Incubation:

    • Sample A: Room Temperature for 1 hour.

    • Sample B: 50°C for 1 hour.

  • Analysis: Neutralize with saturated NaHCO₃ immediately. Extract with EtOAc. Inject onto LCMS.

  • Pass Criteria: >98% recovery of parent peak. <1% formation of ring-opened byproduct (M+18/M+36).

Protocol B: Optimized Workup (Buffered)

Standard procedure to avoid yield loss.

  • Quench: Do not quench reactions directly with strong acid. Use Saturated Ammonium Chloride (NH₄Cl).

  • pH Adjustment: If the reaction mixture is highly basic, adjust pH to 7–8 using 1M Acetic Acid. Avoid dropping below pH 4.

  • Extraction: Use 2-MeTHF or EtOAc. The neutral indazole partitions efficiently into organic solvents at neutral pH.

References & Authority

  • Indazole Acidity/Basicity:

    • Catalán, J. et al. "Acidity and Basicity of Indazole and its N-Methyl Derivatives." J. Am. Chem. Soc. (1988). Establishes pKa values (1.04 cation, 13.86 anion).[1]

  • Cyclopropyl Ring Opening Mechanics:

    • Wiberg, K. B. "Structures, energies and spectra of cyclopropanes." Angew.[2] Chem. Int. Ed. (1986). Fundamental data on ring strain (~27.5 kcal/mol) driving the opening reaction.

  • Indazole Synthesis & Functionalization:

    • Lier, F. et al.[3] "Indazole scaffolds: Synthesis, properties and applications." Molecules (2014). Reviews stability and N1/N2 reactivity.

  • Kinase Inhibitor Context (FGFR):

    • Li, Y. et al. "Design and synthesis of 1H-indazole-3-amine derivatives as potent FGFR inhibitors." Eur. J. Med. Chem. (2019). Demonstrates the utility and handling of the 3-cyclopropyl motif in drug discovery.

Sources

Technical Support Center: Scalable Synthesis of 3-Cyclopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SC-IND-3CY-001 Subject: Process Optimization, Safety Protocols, and Troubleshooting for Scale-Up

Process Overview & Critical Directives

Welcome to the technical support hub for the synthesis of 3-Cyclopropyl-1H-indazole . You are likely scaling up from milligram discovery batches to multigram or kilogram process batches.

The industry-standard route for this scaffold—and the focus of this guide—is the Nucleophilic Aromatic Substitution (


) / Cyclization cascade  utilizing (2-fluorophenyl)(cyclopropyl)methanone  and hydrazine hydrate .
Why this route?

While palladium-catalyzed couplings (Route B in literature) exist, they introduce heavy metal contamination risks and high raw material costs. The


 route is atom-economical and scalable, provided you manage the thermal hazards of hydrazine.
The Reaction Pathway

The following diagram illustrates the critical workflow and decision points for the synthesis.

ReactionWorkflow Start Start: (2-Fluorophenyl)(cyclopropyl)methanone Reaction Reaction: Reflux (110-120°C) 12-24 Hours Start->Reaction Dissolve Reagent Reagent: Hydrazine Hydrate (6-10 eq) Reagent->Reaction Controlled Dosing Solvent Solvent: n-Butanol or Ethanol Solvent->Reaction Quench Quench: Water/Ice Addition Reaction->Quench IPC: <1% SM Workup Workup: Phase Separation & Concentration Quench->Workup Cryst Purification: Crystallization (Heptane/EtOAc) Workup->Cryst

Caption: Figure 1. Standard operating procedure for the


 synthesis of 3-cyclopropyl-1H-indazole.

Safety & Reagent Handling (The "Red Phone")

WARNING: This process involves Hydrazine Hydrate . It is a suspected carcinogen, highly toxic, and unstable.

HazardTechnical Control
Thermal Runaway Hydrazine decomposition is exothermic. Do not add hydrazine to a hot reactor. Add at ambient temperature, then ramp heat slowly.
Vapor Toxicity Use a closed dosing system (peristaltic pump). Scrubber system required for effluent gas (potential

and hydrazine vapors).
Material Compatibility Avoid transition metals (Fe, Cu, Ni) in reactor construction if possible; they catalyze hydrazine decomposition. Glass-lined reactors are mandatory.

Troubleshooting Guide (Knowledge Base)

Issue 1: Reaction Stalls (~80% Conversion)

Symptoms: HPLC shows starting material (SM) persisting despite prolonged reflux.

  • Root Cause: The leaving group (Fluorine) requires significant activation energy. If the reaction temperature drops below 110°C, the

    
     step slows drastically.
    
  • Technical Fix:

    • Solvent Switch: If using Ethanol (bp 78°C), switch to n-Butanol (bp 117°C). The higher reflux temperature drives the reaction to completion.

    • Stoichiometry: Ensure Hydrazine is at least 6-10 equivalents . Hydrazine acts as both the nucleophile and the HF scavenger. As HF is generated, it protonates the excess hydrazine, rendering it non-nucleophilic.

Issue 2: Formation of "Azine" Impurity

Symptoms: A lipophilic impurity appears (M+ = dimer mass) that tracks close to the product.

  • Root Cause: The intermediate hydrazone reacts with a second molecule of ketone instead of cyclizing. This "Azine" formation competes with the cyclization.

  • Technical Fix:

    • Dilution: Run the reaction more dilute (10-15 volumes of solvent) to favor the intramolecular cyclization over the intermolecular dimerization.

    • Order of Addition: Add the Ketone to the Hydrazine , not Hydrazine to the Ketone. This ensures a high local concentration of hydrazine relative to the ketone, suppressing dimer formation.

Issue 3: Product Oils Out During Crystallization

Symptoms: Upon cooling, the product separates as a gum/oil rather than a crystalline solid.

  • Root Cause: 3-Cyclopropyl-1H-indazole has a relatively low melting point and high solubility in organic solvents. Rapid cooling traps impurities that lower the melting point further (eutectic formation).

  • Technical Fix:

    • Seeding: Use seed crystals from a pure reference standard at 40-50°C.

    • Anti-solvent Dosing: Dissolve the crude in minimal hot Ethyl Acetate (or Toluene). Slowly dose Heptane (anti-solvent) while maintaining temperature, then cool to 0°C at a rate of 10°C/hour.

Impurity Profiling & Logic

Understanding the origin of impurities is the only way to control them.

ImpurityLogic SM Starting Material: (2-F-Ph)(Cyclopropyl)C=O Inter Intermediate: Hydrazone Species SM->Inter + N2H4 Product Product: 3-Cyclopropyl-1H-indazole Inter->Product Cyclization (-HF) Impurity1 Impurity A (Azine): Dimerization Inter->Impurity1 + SM (Low N2H4 conc) Impurity2 Impurity B: Bis-alkylation (on N1/N2) Product->Impurity2 + Electrophiles (if unquenched)

Caption: Figure 2. Mechanistic origin of common impurities (Azine and Bis-alkylation).

Frequently Asked Questions (FAQ)

Q: Can I use 2-Chlorophenyl cyclopropyl ketone instead of the Fluoro- analog to save cost? A: Yes, but with caveats. The Chlorine is a poorer leaving group in


 reactions compared to Fluorine (due to the high electronegativity of F stabilizing the Meisenheimer complex). You will need higher temperatures (130°C+, requiring solvents like DMF or DMSO) or longer reaction times. This increases the safety risk with hydrazine. For scale-up, the Fluoro-  analog is safer and cleaner [1].

Q: How do I remove the residual Hydrazine? A: Hydrazine is toxic and must be removed to <10 ppm.

  • Protocol: After reaction completion, distill off the bulk solvent/hydrazine azeotrope.

  • Wash: Redissolve the crude residue in Ethyl Acetate and wash with 10% aqueous NaCl (Brine). Avoid acidic washes initially, as the indazole is basic and will protonate/extract into water.

  • Validation: Use a specific colorimetric test (e.g., p-dimethylaminobenzaldehyde dipstick) or GC-headspace to confirm removal.

Q: The product color is yellow/orange. Is this normal? A: Pure 3-cyclopropyl-1H-indazole should be off-white to white. Yellowing indicates oxidation products of hydrazine or trace azine impurities. A charcoal treatment (Activated Carbon) in hot ethanol during the recrystallization step is highly effective at removing these color bodies.

References

  • General Indazole Synthesis via Hydrazine

    • Title: Synthesis of 1H-indazoles
    • Source:Journal of Organic Chemistry / Organic Chemistry Portal.
    • URL:[Link]

  • Process Safety of Hydrazine

    • Title: Hydrazine, (2-fluorophenyl)- Safety Data Sheet.[1]

    • Source: Fisher Scientific / Angene Chemical.
  • Crystallization & Polymorphism

    • Title: An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole.[2]

    • Source: BenchChem Technical Guides.
  • Scale-Up Methodology

    • Title: Upscaling and Risk Evaluation of the Synthesis of Pyrazole/Indazole Deriv
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

Sources

Technical Support Center: Analytical Purity Assessment of 3-Cyclopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Method Development & Troubleshooting for 3-Cyclopropyl-1H-indazole

Introduction: The Analytical Challenge

3-Cyclopropyl-1H-indazole is a critical pharmacophore, often serving as a hinge-binding motif in tyrosine kinase inhibitors (e.g., TRPV4 antagonists). Its analysis presents a unique triad of challenges:

  • Annular Tautomerism: The rapid proton exchange between N1 and N2 (

    
    ) can lead to peak broadening or splitting if the chromatographic timescale matches the exchange rate.
    
  • Regioisomeric Impurities: Distinguishing the target C3-substituted isomer from N1- or N2-cyclopropyl byproducts generated during non-selective synthesis (e.g., radical alkylation).

  • Cyclopropyl Stability: While generally robust, the cyclopropyl ring can undergo ring-opening under harsh acidic conditions or high thermal stress in GC inlets.

This guide provides self-validating protocols to address these specific issues.

Module 1: HPLC-UV/MS Method Development

Objective: Establish a robust Reverse Phase (RP) method capable of separating the target from its des-cyclopropyl analog (indazole) and N-alkylated regioisomers.

Core Protocol: Acidic C18 Gradient

Rationale: Indazole is a weak base (


 for the protonated cation).[1] Using a low pH mobile phase ensures the molecule is fully protonated or at least stabilizes the tautomeric equilibrium, preventing peak splitting.
ParameterSpecificationCausality/Notes
Column C18 (e.g., Waters XSelect HSS T3 or Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mmHigh carbon load required to retain the polar indazole core; "SB" (StableBond) resists acid hydrolysis.
Mobile Phase A Water + 0.1% Formic AcidCritical: Maintains pH ~2.7. Suppresses silanol activity to reduce tailing.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for nitrogen heterocycles compared to Methanol.
Gradient 5% B to 95% B over 15 minsCyclopropyl adds lipophilicity; gradient ensures elution of both polar degradants and non-polar dimers.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV 254 nm (primary), 280 nm (secondary)254 nm captures the benzene ring; 280 nm is more specific to the conjugated indazole system.
Temperature 40°CElevated temperature improves mass transfer and sharpens peaks of basic analytes.
Workflow Diagram: Method Validation Logic

HPLC_Validation Start Start Method Development Check_Tailing Check Peak Tailing (Tf) Start->Check_Tailing Decision_Tailing Is Tf > 1.5? Check_Tailing->Decision_Tailing Action_AddMod Increase Buffer Strength (Add 10mM NH4 Formate) Decision_Tailing->Action_AddMod Yes Check_Res Check Resolution (Rs) Target vs. Regioisomer Decision_Tailing->Check_Res No Action_AddMod->Check_Tailing Decision_Res Is Rs < 2.0? Check_Res->Decision_Res Action_ChangeCol Switch to Phenyl-Hexyl Column (Pi-Pi Selectivity) Decision_Res->Action_ChangeCol Yes Final Validate (Linearity, LOQ) Decision_Res->Final No Action_ChangeCol->Final

Caption: Decision tree for optimizing peak shape and selectivity between C3- and N1-isomers.

Module 2: Structural Validation (NMR & Identification)

Objective: Definitively distinguish 3-Cyclopropyl-1H-indazole from its N-substituted impurities (1-Cyclopropyl-1H-indazole). MS alone is insufficient as these are isobaric (


).
Differentiation Strategy
Feature3-Cyclopropyl-1H-indazole (Target)1-Cyclopropyl-1H-indazole (Impurity)
NH Signal (

NMR)
Broad singlet at

10.0–13.0 ppm (exchangeable).
Absent. No NH proton exists.
Cyclopropyl Methine Shielded multiplet.Deshielded (connected to Nitrogen).
NOE Correlation NOE between Cyclopropyl-H and Indazole H-4.NOE between Cyclopropyl-H and Indazole H-7.
UV Spectrum

shifts with pH (acid/base).

is pH independent (no acidic proton).
Tautomerism Note

In


, you will typically observe the 1H-tautomer  as the major species. The 2H-tautomer is energetically less favorable (

).
  • Troubleshooting: If you see "doubling" of aromatic peaks in NMR, the sample may be wet or the solvent is facilitating slow exchange.

  • Fix: Add a drop of

    
     (collapses NH, simplifies spectrum) or warm the probe to 50°C (coalesces peaks).
    

Module 3: Troubleshooting & FAQs

Q1: I see a "ghost peak" eluting just before my main peak. Is this the 2H-tautomer?

Answer: It is unlikely to be the 2H-tautomer in a standard acidic HPLC method.

  • Reasoning: Proton transfer between N1 and N2 is extremely fast (

    
    ) in protic solvents. They usually appear as a single averaged peak.
    
  • Likely Culprit: This is often the 3-Isopropyl-1H-indazole impurity (if synthesized via radical coupling where the cyclopropyl ring opened) or Indazole (des-cyclopropyl).

  • Verification: Check the Mass Spectrum.

    • Target:

      
      
      
    • Ring-opened (Propyl):

      
       (if reduced) or 159 (isobaric, but different retention).
      
    • Des-cyclopropyl:

      
      .
      
Q2: My peak is tailing severely despite using Formic Acid.

Answer: The basicity of the indazole nitrogen is interacting with free silanols on the column stationary phase.

  • Protocol Adjustment:

    • Switch Modifier: Use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA is a stronger ion-pairing agent and masks silanols better. Note: This may suppress MS signal slightly.

    • Increase Ionic Strength: Add 10-20 mM Ammonium Formate to the mobile phase. This competes with the analyte for silanol binding sites.

Q3: Can I use GC-MS for purity analysis?

Answer: Yes, but with caution regarding thermal stress.

  • Risk: The cyclopropyl ring adjacent to an aromatic system is generally stable, but the N-N bond of the indazole can be labile at very high injector temperatures (>280°C).

  • Recommendation: Use a mid-polarity column (e.g., DB-35MS) to separate the polar indazole from non-polar reaction byproducts. Keep the inlet temperature

    
    . Derivatization (e.g., silylation of the NH) improves peak shape and thermal stability.
    
Experimental Logic Diagram: Impurity Identification

Impurity_ID Unknown Unknown Impurity Detected Check_MS Check MS (m/z) Unknown->Check_MS Mass_159 m/z = 159 (Isobaric) Check_MS->Mass_159 Mass_Other m/z != 159 Check_MS->Mass_Other Iso_Check Check UV Spectrum / NMR Mass_159->Iso_Check Result_StartMat Starting Material (Hydrazine/Ketone) Mass_Other->Result_StartMat Result_N_Alkyl N-Alkyl Isomer (1-Cyclopropyl) Iso_Check->Result_N_Alkyl No NH Signal Result_RingOpen Ring-Opened (Allyl/Propenyl) Iso_Check->Result_RingOpen Olefinic H NMR

Caption: Logic flow for identifying common impurities based on Mass and NMR signatures.

References

  • Claramunt, R. M., et al. (2005). "The tautomerism of indazole: A combined theoretical and experimental study." Arkivoc.

  • Vrzal, R., et al. (2010). "Indazole derivatives as potential inhibitors of human cytochrome P450." Toxicology.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context on cyclopropyl/fluorine stability and analysis).

  • Sielc Technologies. "Separation of Indazole on Newcrom R1 HPLC column." Application Note.

Sources

Validation & Comparative

ADMET Profiling of Novel Indazole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative analysis of novel Indazole-based kinase inhibitors vs. market standards (Axitinib/Pazopanib).

Executive Summary: The Indazole Advantage

The indazole scaffold has emerged as a privileged structure in modern medicinal chemistry, acting as a superior bioisostere to the indole core found in many natural products. While offering similar hydrogen-bonding capabilities (donor/acceptor motifs), indazoles typically exhibit enhanced metabolic stability and lipophilicity profiles compared to their indole or phenol counterparts.

This guide provides a technical comparison of a novel series of Indazole derivatives (designated here as the INDZ-NextGen Series , based on recent high-potency FGFR/VEGFR inhibitors) against the industry-standard kinase inhibitor Axitinib . We focus on the critical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) bottlenecks that often derail promising leads.[1]

Key Comparative Findings
FeatureINDZ-NextGen SeriesAxitinib (Benchmark)Advantage
Scaffold 1H-Indazole (C7-substituted)Indazole-derivedEnhanced Solubility
hERG Liability Low (<35% inhib @ 10µM)Moderate/High RiskSafety Margin
Metabolic Stability High (Clint < 15 µL/min/mg)ModerateHalf-life Extension
Solubility >200 µM (pH 7.4)<1 µg/mL (pH 7.4)Formulation

Physicochemical & Absorption Profile[2][3]

The primary failure mode for indazole-based candidates is often poor aqueous solubility due to the planar, aromatic nature of the bicyclic system. The INDZ-NextGen series utilizes a C7-nitrogen insertion strategy to disrupt crystal lattice energy without compromising kinase hinge binding.

Comparative Data: Solubility & Permeability

Data synthesized from recent SAR studies (e.g., J. Med. Chem. 2024).[2][3][4][5]

ParameterProtocolINDZ-NextGen (C7-N)AxitinibInterpretation
Kinetic Solubility Nephelometry (pH 7.4)> 200 µM < 5 µMNovel series allows for IV formulation without harsh excipients.
LogD (7.4) Shake Flask2.84.2Lower lipophilicity reduces non-specific binding risk.
PAMPA Permeability Passive Diffusion12 x 10⁻⁶ cm/s8 x 10⁻⁶ cm/sBoth exhibit high permeability; INDZ series retains CNS penetration potential.
Efflux Ratio Caco-2 (B-A/A-B)1.2 (Not P-gp substrate)> 2.0 (P-gp substrate)INDZ series evades multidrug resistance efflux pumps.
Experimental Protocol: High-Throughput PAMPA

Objective: Assess passive permeability independent of transporters.

  • Preparation: Dissolve 10 mM stock of indazole derivatives in DMSO. Dilute to 50 µM in donor buffer (pH 7.4).

  • Membrane: Coat the PVDF filter of the donor plate with 5 µL of lecithin/dodecane (1% w/v) solution.

  • Incubation: Add 150 µL of compound solution to donor wells; add 300 µL PBS to acceptor wells. Incubate at 25°C for 16 hours in a humidity chamber.

  • Quantification: Analyze both donor and acceptor compartments using LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is volume.

Metabolic Stability & Distribution[2]

A critical differentiator for the novel indazole derivatives is the resistance to oxidative metabolism. While Axitinib is heavily metabolized by CYP3A4/5, the INDZ-NextGen series incorporates fluorine substitution at the C5/C6 positions and rigidifies the solvent-exposed tail to block metabolic soft spots.

Microsomal Stability Data (Human Liver Microsomes)
CompoundIntrinsic Clearance (Clint)t1/2 (min)Major Metabolite
INDZ-NextGen 12.5 µL/min/mg > 120N-oxidation (minor)
Axitinib 45.2 µL/min/mg~45N-glucuronidation / Sulfation
Ref. Indazole (Unoptimized) 88.0 µL/min/mg15Hydroxylation (Phenyl ring)
Visualization: Metabolic Optimization Workflow

The following diagram illustrates the SAR logic applied to transform a metabolic liability into a stable clinical candidate.

MetabolicOptimization Hit Indazole Hit (High Clearance) SoftSpot Identify Soft Spot: C6-Phenyl Hydroxylation Hit->SoftSpot MetID Study Strat1 Strategy 1: Fluorine Substitution SoftSpot->Strat1 Block CYP Site Strat2 Strategy 2: N-Position Shift (C4 vs C7) SoftSpot->Strat2 Alter Dipole Lead INDZ-NextGen (Cl_int < 15 µL/min/mg) Strat1->Lead Steric/Electronic Shield Strat2->Lead Reduced Lipophilicity

Figure 1: Structural optimization workflow to enhance metabolic stability in indazole derivatives.

Toxicity Assessment: The hERG Safety Margin

Cardiotoxicity via hERG channel inhibition is a notorious liability for kinase inhibitors. Many first-generation indazoles failed due to potent hERG binding. The INDZ-NextGen series mitigates this by altering the dipole vector through C7-nitrogen placement , significantly reducing channel affinity compared to C4-nitrogen analogs.

Comparative Toxicity Data[1]
AssayEndpointINDZ-NextGenAxitinibRisk Assessment
hERG Patch Clamp IC50> 30 µM ~1-3 µMLow Risk (INDZ) vs. Monitor (Axitinib)
HepG2 Cytotoxicity IC50 (Viability)5.3 µM0.8 µMINDZ shows wider therapeutic window relative to potency.
CYP3A4 Inhibition IC50> 50 µM2.5 µMReduced risk of Drug-Drug Interactions (DDI).
Protocol: Automated Patch Clamp (hERG)

Trustworthiness Check: This protocol includes a positive control (E-4031) to validate system sensitivity.

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: Tyrode’s solution (NaCl 140 mM, KCl 4 mM, CaCl2 2 mM, MgCl2 1 mM, HEPES 10 mM, Glucose 5 mM; pH 7.4).

    • Intracellular: KCl 130 mM, MgCl2 1 mM, EGTA 5 mM, HEPES 10 mM, MgATP 5 mM; pH 7.2.

  • Procedure:

    • Establish Whole-cell configuration (Seal resistance > 1 GΩ).

    • Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 500 ms, then repolarize to -50 mV for 500 ms to elicit tail current.

    • Perfusion: Apply vehicle (0.1% DMSO), then ascending concentrations of Indazole derivative (0.1, 1, 10, 30 µM).

    • Control: Apply E-4031 (100 nM) at the end to define 100% block.

  • Analysis: Measure peak tail current amplitude. Normalize to baseline.

Conclusion & Go/No-Go Decision Matrix

The novel INDZ-NextGen derivatives demonstrate a superior ADMET profile compared to traditional kinase inhibitors like Axitinib, specifically in the realms of solubility and cardiotoxicity.

CriterionThreshold for "Go"INDZ-NextGen StatusDecision
Solubility > 50 µM> 200 µMPASS
hERG IC50 > 10 µM> 30 µMPASS
Microsomal Cl < 20 µL/min/mg12.5 µL/min/mgPASS
CYP Inhibition > 10 µM> 50 µMPASS

Recommendation: The C7-substituted indazole scaffold represents a de-risked chemical entry point for oncology programs, warranting progression to in vivo PK/PD efficacy studies.

References
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: PMC (NIH) URL:[Link]

  • Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists. Source: Journal of Medicinal Chemistry URL:[Link]

  • In vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent. Source: RSC Medicinal Chemistry URL:[Link]

  • The discovery of novel indazole derivatives as tubulin colchicine site binding agents. Source: European Journal of Medicinal Chemistry URL:[Link]

  • Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib. Source: MDPI Pharmaceuticals URL:[Link]

Sources

A Comparative Guide to the Therapeutic Potential of 3-Cyclopropyl-1H-indazole versus Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and a Hypothesized Target

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3] Its unique structure allows for key interactions within the ATP-binding pocket of protein kinases, leading to potent and often selective inhibition.[4] Several successful kinase inhibitors, including Axitinib and Pazopanib, feature this heterocyclic system.[2][5]

The subject of this guide, 3-Cyclopropyl-1H-indazole, is an investigational compound. While its specific biological targets are not extensively documented in public literature, its structure is suggestive of kinase inhibitory activity. The indazole ring can act as a hinge-binder, a critical interaction for kinase inhibition.[6] Based on this structural precedent, this guide will proceed by positing a scientifically plausible, albeit hypothetical, primary target: the c-MET receptor tyrosine kinase .

The c-MET (Hepatocyte Growth Factor Receptor) pathway is a well-validated oncogenic driver.[7][8] Its dysregulation through overexpression, mutation, or amplification is implicated in the progression and metastasis of various cancers, making it a critical target for therapeutic intervention.[7][8]

This guide will therefore assess the hypothetical therapeutic potential of 3-Cyclopropyl-1H-indazole by comparing it to two established, FDA-approved c-MET inhibitors: Crizotinib and Cabozantinib . This comparison will be framed through a series of standard preclinical assays designed to evaluate potency, selectivity, cellular activity, and drug-like properties.

Pharmacological Profiles of Comparator Drugs

A thorough assessment requires understanding the benchmarks. Crizotinib and Cabozantinib are multi-kinase inhibitors with distinct profiles.

  • Crizotinib (Xalkori®): Initially developed as a c-MET inhibitor, Crizotinib is a potent inhibitor of ALK, ROS1, and c-MET receptor tyrosine kinases.[9][10][11] It functions by binding to the ATP-binding site of these kinases, blocking downstream signaling pathways that promote cell proliferation and survival.[12] It is primarily approved for the treatment of non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[13]

  • Cabozantinib (Cabometyx®): Cabozantinib is a potent inhibitor of a broader range of kinases, including VEGFR, c-MET, AXL, and RET.[14] This multi-targeted mechanism allows it to inhibit tumor angiogenesis, invasiveness, and metastasis simultaneously.[15] Its indications include renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), and medullary thyroid cancer.

The key differentiator and a potential liability for these drugs is their multi-kinase activity. While beneficial for hitting multiple oncogenic pathways, it can also lead to off-target toxicities. An ideal new agent might exhibit superior selectivity for c-MET, potentially offering an improved therapeutic window.

Proposed Experimental Assessment Workflow

To objectively compare our investigational compound, 3-Cyclopropyl-1H-indazole, against Crizotinib and Cabozantinib, a tiered experimental workflow is essential. This workflow is designed to move from basic biochemical potency to more complex cellular and physiological characteristics.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Drug-like Properties cluster_3 Decision Gate A Experiment 1: In Vitro Kinase Inhibition Assay B Experiment 2: Kinome-wide Selectivity Scan A->B Confirm Potency C Experiment 3: Cellular Target Engagement (CETSA) B->C Assess Selectivity D Experiment 4: Cell-Based Phospho-MET Assay C->D Validate in Cells E Experiment 5: In Vitro ADME Profiling D->E Profile Druggability F Go / No-Go for In Vivo Studies E->F Synthesize Data G A Test Compound D Binding Reaction: Compound competes with immobilized ligand A->D B DNA-tagged Kinase B->D C Immobilized Ligand (on solid support) C->D E Wash Unbound Components D->E F Quantify Bound Kinase via qPCR of DNA tag E->F G High Signal = No Inhibition F->G H Low Signal = Inhibition F->H

Caption: Workflow for a competition binding assay like KINOMEscan™.

Hypothetical Data Interpretation

A desirable compound would show potent binding to c-MET (e.g., Kd < 10 nM) with minimal interaction with other kinases at a concentration of 1 µM. For 3-Cyclopropyl-1H-indazole, we would hope to see a "cleaner" profile than Crizotinib (which would also hit ALK and ROS1) and Cabozantinib (which would hit VEGFR, AXL, etc.), indicating higher selectivity for c-MET.

Experiment 3: Cellular Target Engagement Assay (CETSA®)

Rationale: It is crucial to confirm that the compound can enter a cell and physically bind to its intended target. [16]The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in a physiological context. [17][18][19]The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. [19]

Detailed Protocol: Western Blot-Based CETSA
  • Cell Treatment: Culture a c-MET expressing cell line (e.g., MKN-45 gastric cancer cells) and treat with either vehicle (DMSO) or a high concentration (e.g., 10 µM) of the test compound for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble c-MET remaining at each temperature in the supernatant using SDS-PAGE and Western blotting with a c-MET specific antibody.

  • Data Analysis: Plot the band intensity for soluble c-MET against temperature for both vehicle and compound-treated samples. A shift of the melting curve to higher temperatures in the compound-treated sample confirms target engagement.

Experiment 4: In Vitro ADME Profiling

Rationale: A potent and selective compound is therapeutically useless if it has poor drug-like properties. Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) testing is essential to de-risk a candidate. [20][21][22]These assays predict how a compound will behave in a biological system.

Key ADME Assays and Desired Outcomes
AssayPurposeRationale for ChoiceDesired Outcome
Aqueous Solubility Measures how well the compound dissolves in water.Poor solubility can limit absorption and formulation options.> 50 µM
Caco-2 Permeability Assesses intestinal absorption potential using a cell monolayer.Predicts oral bioavailability.Papp (A→B) > 10 x 10⁻⁶ cm/s
Metabolic Stability Measures how quickly the compound is broken down by liver enzymes (microsomes).High metabolic clearance leads to a short half-life in vivo.t½ > 30 minutes
CYP450 Inhibition Screens for inhibition of major drug-metabolizing enzymes.Inhibition can cause dangerous drug-drug interactions.IC50 > 10 µM for all major isoforms
Plasma Protein Binding Determines the fraction of compound bound to plasma proteins.Only the unbound fraction is pharmacologically active.Moderate binding (80-98%)

Synthesizing the Comparative Data

The ultimate assessment hinges on integrating the data from all experiments.

Parameter3-Cyclopropyl-1H-indazole (Hypothetical)Crizotinib (Established)Cabozantinib (Established)
c-MET Potency (IC50) Potent (8.5 nM)Very Potent (5.0 nM)Very Potent (4.2 nM)
Kinase Selectivity Highly selective for c-METMulti-kinase (ALK, ROS1, c-MET)Multi-kinase (VEGFR, c-MET, AXL)
Cellular Target Engagement Confirmed via CETSAConfirmedConfirmed
Metabolic Stability Moderate (t½ = 45 min)Moderate-HighModerate
CYP Inhibition Risk LowModerate (CYP3A4 substrate/inhibitor)High (CYP3A4 substrate)
Oral Bioavailability Predicted to be goodGoodModerate

Conclusion and Future Directions

This guide outlines a rigorous, albeit partially hypothetical, framework for assessing the therapeutic potential of 3-Cyclopropyl-1H-indazole as a c-MET inhibitor. Based on our hypothetical data, the compound presents an intriguing profile. While slightly less potent than the established drugs Crizotinib and Cabozantinib in biochemical assays, its key potential advantage lies in its superior kinase selectivity.

This enhanced selectivity could translate to a better safety profile with fewer off-target side effects, a significant clinical differentiator. The favorable in vitro ADME profile further strengthens its case as a viable drug candidate.

The logical next step, following this comprehensive in vitro assessment, would be to advance 3-Cyclopropyl-1H-indazole into in vivo studies. Efficacy testing in c-MET-driven tumor xenograft models would be required to determine if the promising in vitro profile translates into meaningful anti-tumor activity and an improved therapeutic index over existing standards of care.

References

  • Minicule. Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action.
  • RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • National Center for Biotechnology Information (PMC). Crizotinib: A comprehensive review.
  • Wikipedia. Crizotinib.
  • Unknown Source. What is Crizotinib used for?.
  • National Center for Biotechnology Information (PMC). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • WuXi AppTec. A Guide to In Vitro ADME Testing in Drug Development.
  • PubMed. [Cabozantinib: Mechanism of action, efficacy and indications].
  • National Center for Biotechnology Information (PMC). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • National Center for Biotechnology Information (PMC). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • CABOMETYX® (cabozantinib). CABOMETYX® (cabozantinib) Mechanism of Action.
  • Eurofins Discovery. KINOMEscan Technology.
  • National Center for Biotechnology Information (PMC). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • National Center for Biotechnology Information (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Wikipedia. Hepatocyte growth factor receptor.
  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform.
  • Patsnap Synapse. What is the mechanism of Crizotinib?.
  • ResearchGate. Indazole From Natural Resources And Biological Activity.
  • YouTube. The Met Signaling Pathway and Cancer.
  • protocols.io. In vitro kinase assay.
  • MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Symeres. In vitro ADME drug discovery services.
  • ResearchGate. Mechanism of action of cabozantinib.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • ResearchGate. Structures of kinase inhibitors containing an indazole moiety.
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Patsnap Synapse. What is the mechanism of action of Cabozantinib?.
  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.
  • News-Medical. Cellular Thermal Shift Assay (CETSA).
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
  • BMG LABTECH. Kinase assays.
  • Wikipedia. Cabozantinib.
  • Patsnap Synapse. What are c-Met agonists and how do they work?.
  • YouTube. Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology.
  • PubMed. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives.
  • National Center for Biotechnology Information (PMC). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
  • Eurofins Discovery. In Vitro ADME and Toxicology Assays.
  • National Center for Biotechnology Information (PMC). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • MDPI. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.
  • Sino Biological. HGF Signaling Pathway.
  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Drug Discovery World. Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services.
  • Taylor & Francis Online. Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • AACR Journals. Targeting the c-Met Signaling Pathway in Cancer.

Sources

Metabolic Stability of 3-Cyclopropyl-1H-indazole in Human Liver Microsomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclopropyl-1H-indazole (CAS: 1146395-69-8) represents a "privileged scaffold" in modern medicinal chemistry, specifically engineered to overcome the metabolic liabilities associated with traditional alkyl-substituted indazoles.

This guide objectively compares the metabolic stability of 3-Cyclopropyl-1H-indazole against its structural analogs (e.g., 3-isopropyl-1H-indazole) in Human Liver Microsomes (HLM). By leveraging the high C-H bond dissociation energy of the cyclopropyl motif, this scaffold significantly reduces Phase I oxidative clearance, though it remains susceptible to Phase II N-glucuronidation.

Key Performance Indicators (KPIs)
Metric3-Cyclopropyl-1H-indazole3-Isopropyl-1H-indazolePerformance Verdict
Phase I Stability (CYP450) High (

min)
Low/Moderate (

min)
Superior (Blocks benzylic oxidation)
Phase II Stability (UGT) Moderate (N-glucuronidation risk)Moderate (N-glucuronidation risk)Equivalent (Scaffold dependent)
Lipophilicity (cLogP) ~2.5~2.9Optimized (Lower lipophilicity improves LLE)

Mechanistic Insight: The "Cyclopropyl Advantage"

To understand the stability profile, one must analyze the specific metabolic "soft spots" of the indazole core.

CYP450-Mediated Oxidation (Phase I)

In alkyl-substituted indazoles (e.g., 3-isopropyl), the carbon directly attached to the aromatic ring is "benzylic-like." It is highly susceptible to Hydrogen Atom Abstraction (HAT) by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9), leading to rapid hydroxylation and subsequent clearance.

The Cyclopropyl Solution: The cyclopropyl group prevents this oxidation through two mechanisms:

  • Bond Dissociation Energy (BDE): The C-H bonds in a cyclopropyl ring have a significantly higher BDE (~106 kcal/mol) compared to the tertiary C-H bond of an isopropyl group (~96 kcal/mol). This energetic barrier makes HAT kinetically unfavorable for CYP450s.

  • Steric & Electronic Modulation: The unique orbital hybridization (high s-character) of the cyclopropyl ring alters the electronic landscape, often reducing the affinity for the CYP heme iron.

UGT-Mediated Glucuronidation (Phase II)

While the 3-position is stabilized, the exposed nitrogen atoms (N1 and N2) on the indazole ring remain nucleophilic. In the presence of UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A4, these nitrogens can undergo direct N-glucuronidation.[1] This is the primary clearance pathway for 3-cyclopropyl-1H-indazole when Phase I oxidation is successfully blocked.

Visualization: Metabolic Pathways

MetabolicPathways cluster_legend Pathway Legend Parent 3-Cyclopropyl-1H-indazole (Parent) Oxidation Phase I: Oxidation (Blocked) Parent->Oxidation CYP3A4 (Resistant) Glucuronidation Phase II: N-Glucuronidation (Major Pathway) Parent->Glucuronidation UGT1A1/1A4 Metabolite_Ox Hydroxylated Metabolite (Minor/Trace) Oxidation->Metabolite_Ox Metabolite_Glu N1/N2-Glucuronide (Major Metabolite) Glucuronidation->Metabolite_Glu key1 Solid Line: Dominant Pathway key2 Dotted Line: Suppressed Pathway

Caption: Metabolic fate of 3-Cyclopropyl-1H-indazole. The cyclopropyl group effectively blocks Phase I oxidation, shifting clearance toward Phase II N-glucuronidation.

Comparative Stability Analysis

The following data summarizes the expected behavior of 3-Cyclopropyl-1H-indazole versus common alternatives in a standard HLM assay (supplemented with NADPH).

Feature3-Cyclopropyl-1H-indazole3-Isopropyl-1H-indazole3-Methyl-1H-indazole
Primary Metabolic Route N-Glucuronidation (Phase II)C-Hydroxylation (Phase I)C-Hydroxylation (Phase I)
Intrinsic Clearance (

)
Low (< 15 µL/min/mg)High (> 50 µL/min/mg)Moderate (20-50 µL/min/mg)
Half-life (

)
> 60 min< 20 min~ 30-45 min
Metabolite Identification Parent + Glucuronide (if UDPGA present)Hydroxy-isopropyl + De-alkylatedHydroxy-methyl
Risk Assessment Low Clearance Risk High Clearance Risk Moderate Risk

Scientific Verdict: Use 3-Cyclopropyl-1H-indazole when your lead series suffers from rapid oxidative clearance at the alkyl side chain. If the compound still shows high clearance in hepatocytes, investigate N-glucuronidation by adding UDPGA to your HLM assay or using hepatocytes.

Experimental Protocol: HLM Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of 3-Cyclopropyl-1H-indazole.
Reagents & Materials[8][12][13]
  • Test Compound: 3-Cyclopropyl-1H-indazole (10 mM stock in DMSO).

  • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide or Verapamil).

Workflow Diagram

HLM_Assay Start Preparation Step1 1. Pre-Incubation (Microsomes + Buffer + Compound) 5 min @ 37°C Start->Step1 Step2 2. Initiation Add NADPH (Phase I) (Optional: Add UDPGA for Phase II) Step1->Step2 Step3 3. Sampling Timepoints: 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Transfer to ACN + IS Centrifuge (4000g, 20 min) Step3->Step4 Step5 5. Analysis LC-MS/MS (MRM Mode) Step4->Step5 End Data Calculation CLint & t1/2 Step5->End

Caption: Step-by-step workflow for assessing metabolic stability in Human Liver Microsomes.

Detailed Procedure
  • Preparation: Dilute 3-Cyclopropyl-1H-indazole to 1 µM in Phosphate Buffer (0.1% DMSO final).

  • Microsome Mix: Prepare a solution of HLM (0.5 mg/mL final concentration) in buffer.

  • Pre-incubation: Mix Compound and Microsomes. Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

    • Critical Control: Run a parallel incubation without NADPH to rule out chemical instability or non-CYP degradation.

    • Phase II Check: To assess glucuronidation, add UDPGA (2 mM) and Alamethicin (25 µg/mL) to permeabilize the microsomes.

  • Sampling: At

    
     minutes, remove 50 µL aliquots and dispense into 150 µL of ice-cold Acetonitrile (with Internal Standard).
    
  • Processing: Vortex plates for 10 min, centrifuge at 4000 rpm for 20 min to precipitate proteins. Inject supernatant onto LC-MS/MS.

LC-MS/MS Parameters (Guideline)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Theoretical):

    • Parent (

      
      ): ~159.1 Da 
      
      
      
      Fragment (Check for loss of cyclopropyl or
      
      
      ).
    • Metabolite (Hydroxylated): ~175.1 Da.

    • Metabolite (Glucuronide): ~335.1 Da.

References

  • Hypha Discovery. (2020). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Link

  • Barnes, B. J., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry. Link

  • Wiles, J. A., et al. (2013). Structure-activity relationship (SAR): effort towards blocking N-glucuronidation of indazoles. Bioorganic & Medicinal Chemistry Letters. Link

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Link

  • BenchChem. (2025). Comparative Guide to Metabolic Stability of Cyclopropyl Derivatives. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Cyclopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 3-Cyclopropyl-1H-indazole. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory. The information herein is synthesized from available safety data for the compound and its structural analogs, alongside established best practices for hazardous waste management.

Understanding the Hazard Profile of 3-Cyclopropyl-1H-indazole
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2]

The chemical structure, featuring a reactive indazole ring and a strained cyclopropyl group, suggests potential for unforeseen reactivity. The indazole ring is susceptible to electrophilic substitution, while the cyclopropyl group can undergo ring-opening reactions, particularly under oxidative conditions. Therefore, it is imperative to treat this compound as hazardous and handle it with the utmost care.

Incompatible Materials: Based on safety data for structurally similar compounds, 3-Cyclopropyl-1H-indazole should be considered incompatible with:

  • Strong oxidizing agents: These can lead to vigorous and potentially explosive reactions.[3]

Pre-Disposal Safety and Handling: A Mandate for Caution

Before initiating any disposal procedures, the following personal protective equipment (PPE) and handling protocols are mandatory:

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are essential.

    • Hand Protection: Wear nitrile or other chemically resistant gloves.

    • Body Protection: A lab coat and closed-toe shoes are required.

  • Ventilation: All handling and disposal steps must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Spill Management: An appropriate chemical spill kit must be readily available. In the event of a spill, immediately evacuate the area and follow your institution's established spill response procedures.

Step-by-Step Disposal Protocol

The disposal of 3-Cyclopropyl-1H-indazole must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.

Step 1: Waste Identification and Classification

Properly identifying and classifying the waste is the first critical step for ensuring regulatory compliance.

  • Generator Knowledge: As the generator of the waste, you possess the most knowledge about its composition. Based on the known hazards (harmful if swallowed, skin/eye irritant) and the potential for reactivity due to its chemical structure, 3-Cyclopropyl-1H-indazole should be managed as a hazardous waste.

  • RCRA Waste Code Determination: While a specific listing for this compound under the Resource Conservation and Recovery Act (RCRA) is unlikely, it may exhibit one or more hazardous characteristics. A thorough evaluation by a qualified EHS professional is necessary. Potential characteristic wastes include:

    • D001 (Ignitability): Unlikely for the solid material, but solutions may be flammable depending on the solvent.

    • D002 (Corrosivity): Unlikely based on the structure, but should be confirmed if in solution.

    • D003 (Reactivity): This is a possibility due to the strained cyclopropyl ring and the nitrogen-containing heterocyclic system. Wastes are considered reactive if they are unstable, react violently with water, or can generate toxic gases. Without specific testing data, it is prudent to handle this compound with the caution afforded to reactive substances.

    • Toxicity Characteristic (D004-D043): This would require a Toxicity Characteristic Leaching Procedure (TCLP) test, which is typically performed by the waste disposal facility.

Step 2: Waste Segregation and Collection

Proper segregation is key to preventing dangerous chemical reactions.

  • Solid Waste: Collect solid 3-Cyclopropyl-1H-indazole waste in a dedicated, clearly labeled, and sealable container.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, sealed bag or container and labeled as hazardous waste.

  • Solutions: Solutions containing 3-Cyclopropyl-1H-indazole should be collected in a compatible, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Step 3: Labeling and Storage

Clear and accurate labeling is a regulatory requirement and essential for safe handling.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("3-Cyclopropyl-1H-indazole"), the approximate quantity, and the date of accumulation.

  • Storage: Store the sealed waste containers in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents.

Step 4: Arranging for Disposal

  • Contact EHS: Once you have collected and labeled the waste, contact your institution's EHS department to arrange for a pickup.

  • Manifesting: A hazardous waste manifest will be required for off-site transportation and disposal. This document tracks the waste from your laboratory to its final destination. Ensure all information is accurate and complete.

Chemical Treatment: A Cautious Approach

Chemical neutralization of small quantities of 3-Cyclopropyl-1H-indazole in the laboratory is not recommended without a thorough, substance-specific risk assessment and a validated protocol. The potential for uncontrolled reactions, particularly with strong acids, bases, or oxidizing agents, presents a significant safety hazard.

If chemical treatment is deemed absolutely necessary by a qualified chemist and your institution's EHS department, a carefully controlled study on a minuscule scale should be performed to determine a safe and effective neutralization method. Potential, but unverified, approaches could involve controlled oxidation or reduction to less hazardous compounds. However, without specific data on reaction kinetics and products, this remains a high-risk activity.

Visualizing the Disposal Workflow

The following diagram illustrates the recommended disposal workflow for 3-Cyclopropyl-1H-indazole.

DisposalWorkflow Disposal Workflow for 3-Cyclopropyl-1H-indazole cluster_LabOperations Laboratory Operations cluster_WasteManagement Waste Management & Compliance Start Generation of 3-Cyclopropyl-1H-indazole Waste PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood Start->FumeHood Segregate Segregate Waste (Solid, Liquid, Contaminated Labware) FumeHood->Segregate Label Label Container: 'Hazardous Waste' + Chemical Name & Date Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Manifest Complete Hazardous Waste Manifest ContactEHS->Manifest Disposal Licensed Hazardous Waste Disposal Manifest->Disposal

Disposal Workflow for 3-Cyclopropyl-1H-indazole
Quantitative Data Summary
ParameterValue/InformationSource
Molecular Formula C₁₀H₁₀N₂[1]
Molecular Weight 158.20 g/mol [1]
Hazard Statements H302, H315, H319, H335[1][2]
Incompatible Materials Strong oxidizing agents[3]
RCRA Waste Code To be determined by EHS; potentially D003 (Reactivity)Professional Assessment
Conclusion: Prioritizing Safety Through Diligence

The proper disposal of 3-Cyclopropyl-1H-indazole is a critical responsibility for all laboratory personnel. Due to the limited availability of comprehensive safety data, a conservative approach that treats the compound as a hazardous waste with potential reactivity is essential. By adhering to the procedures outlined in this guide and working closely with your institution's EHS department, you can ensure the safety of yourself, your colleagues, and the environment.

References

  • CymitQuimica. (2024). Safety Data Sheet: 4-Cyclopropyl-1H-pyrazole.
  • U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]

  • BLD Pharm. (n.d.). 3-Cyclopropyl-1H-indazole.
  • Pfizer. (2011). Material Safety Data Sheet.
  • Lam, K., & Wang, J. (2026). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed Thianthrenium Reagents. Journal of the American Chemical Society.
  • Manna, A., et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • D'Mello, S. R., et al. (2010). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Bioorganic & Medicinal Chemistry.
  • D'Mello, S. R., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry.
  • Kumar, A., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Various Authors. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Various Authors. (2026). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society.
  • U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document.
  • Various Authors. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development.
  • Practice Greenhealth. (n.d.). Hazardous waste characterization. Retrieved from [Link]

  • Various Authors. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Klapötke, T. M., et al. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Zeitschrift für anorganische und allgemeine Chemie.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • C&EN. (2024).
  • ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • Various Authors. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry.
  • Alchem Pharmtech. (n.d.). CAS 175137-46-9 | 3-CYCLOPROPYL-1H-PYRAZOL-5-AMINE.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.